Nafimidone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-imidazol-1-yl-1-naphthalen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15(10-17-8-7-16-11-17)14-6-5-12-3-1-2-4-13(12)9-14/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPVLJQRUQVNSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70891-37-1 (mono-hydrochloride) | |
| Record name | Nafimidone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064212222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80214426 | |
| Record name | Nafimidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64212-22-2 | |
| Record name | 2-(1H-Imidazol-1-yl)-1-(2-naphthalenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64212-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nafimidone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064212222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nafimidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAFIMIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZU3IQ1EWW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (α-Naphthoylmethyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (α-Naphthoylmethyl)imidazole, a molecule of interest in medicinal chemistry. The primary synthetic route involves the N-alkylation of imidazole (B134444) with an appropriate α-bromo-naphthyl ketone. This document details the experimental protocols for the synthesis of the key precursor, 2-bromo-1-(1-naphthyl)ethanone, and the subsequent reaction with imidazole to yield 1-(1-naphthoylmethyl)imidazole. Additionally, characterization data and a discussion of the potential biological significance of this class of compounds are presented.
Synthesis Pathway Overview
The synthesis of (α-Naphthoylmethyl)imidazole is achieved through a two-step process. The first step is the bromination of a naphthyl methyl ketone to produce an α-haloketone. The second, and key, step is the nucleophilic substitution reaction between imidazole and the synthesized α-bromo-naphthyl ketone, resulting in the N-alkylation of the imidazole ring.
In-Depth Technical Guide on the Core Mechanism of Action of Imidazole Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole (B134444) scaffold represents a versatile pharmacophore in medicinal chemistry, giving rise to a class of anticonvulsant agents with diverse and complex mechanisms of action. This technical guide provides a comprehensive overview of the core mechanisms through which imidazole-based anticonvulsants exert their effects, with a particular focus on prototypical compounds such as denzimol (B1204873) and nafimidone. The primary modes of action involve the modulation of inhibitory neurotransmission, particularly through the γ-aminobutyric acid (GABA) system, interactions with voltage-gated ion channels, and engagement with other receptor systems, including purinergic and benzodiazepine (B76468) receptors. Furthermore, the significant impact of these compounds on metabolic enzymes, such as cytochrome P-450, is a critical aspect of their pharmacological profile. This document synthesizes preclinical data, outlines key experimental methodologies for their evaluation, and presents signaling pathways and quantitative data to facilitate further research and development in this area.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing in the brain. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and tolerability. Imidazole and its derivatives have emerged as a promising class of anticonvulsants.[1] The major breakthrough in this area was the development of denzimol and this compound, which have demonstrated significant anticonvulsant activity in preclinical models.[1] This guide delves into the molecular mechanisms underpinning the anticonvulsant properties of these agents.
Core Mechanisms of Action
The anticonvulsant effects of imidazole derivatives are not attributed to a single, unified mechanism but rather a combination of actions on various molecular targets. The principal mechanisms are detailed below.
Modulation of the GABAergic System
The enhancement of GABAergic inhibition is a cornerstone of the mechanism of action for many anticonvulsants, and imidazole derivatives are no exception. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its action is mediated through GABA-A receptors, which are ligand-gated chloride ion channels.[2]
-
Positive Allosteric Modulation of GABA-A Receptors: Several imidazole-based anticonvulsants are believed to act as positive allosteric modulators (PAMs) of GABA-A receptors.[1] By binding to a site distinct from the GABA binding site, these compounds can enhance the receptor's affinity for GABA or increase the channel's opening frequency or duration, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus suppressing seizure activity. While the precise binding sites and subunit selectivity for many imidazole anticonvulsants are still under investigation, some studies suggest an interaction with the benzodiazepine binding site on the GABA-A receptor complex.[3]
-
Increased GABA Levels: Some imidazole derivatives may also exert their anticonvulsant effects by increasing the synaptic concentration of GABA. One study on an imidazole-containing semicarbazone derivative demonstrated an 80% elevation of GABA levels in the whole brain of mice, suggesting a potential mechanism involving either the inhibition of GABA reuptake or the modulation of GABA synthesis or metabolism.
Interaction with Benzodiazepine and Purinergic Systems
The anticonvulsant activity of denzimol, in particular, has been linked to its interaction with benzodiazepine and purinergic systems.
-
Benzodiazepine Receptor Involvement: The protective action of denzimol against sound-induced seizures in DBA/2 mice was significantly reduced by pretreatment with Ro 15-1788 (flumazenil), a benzodiazepine antagonist.[3] This suggests that at least part of denzimol's anticonvulsant effect is mediated through the benzodiazepine binding site on the GABA-A receptor.
-
Purinergic System Modulation: The same study also showed that the anticonvulsant effect of denzimol was attenuated by aminophylline, a non-selective adenosine (B11128) receptor antagonist.[3] This points to the involvement of the purinergic system, likely through the modulation of adenosine receptors (P1 receptors), which are known to have neuromodulatory and anticonvulsant properties.[4]
Modulation of Voltage-Gated Ion Channels
While less definitively characterized for denzimol and this compound, the modulation of voltage-gated ion channels is a plausible mechanism for some imidazole anticonvulsants.
-
Voltage-Gated Sodium Channels (VGSCs): Some literature suggests that this compound may inhibit voltage-gated sodium channels.[5] VGSCs are crucial for the initiation and propagation of action potentials, and their blockade can reduce neuronal hyperexcitability.
-
Voltage-Gated Calcium Channels (VGCCs): The involvement of calcium channels in the action of imidazole anticonvulsants is also a possibility, as these channels play a critical role in neurotransmitter release and neuronal excitability.
Inhibition of Cytochrome P-450 Enzymes
A significant characteristic of many imidazole-containing compounds, including the anticonvulsants denzimol and this compound, is their ability to inhibit cytochrome P-450 (CYP450) enzymes in the liver.[6] This has important implications for their clinical use, as it can lead to drug-drug interactions by impairing the metabolism of co-administered medications. For this compound and its metabolite, potent inhibition of the metabolism of phenytoin (B1677684) and carbamazepine (B1668303) has been demonstrated, with Ki values in the submicromolar range.[6]
Quantitative Data on Anticonvulsant Activity
The following tables summarize the available quantitative data for the anticonvulsant activity of select imidazole derivatives from preclinical studies.
Table 1: Anticonvulsant Activity of Denzimol in Animal Models
| Animal Model | Seizure Type | Route of Administration | ED50 (mg/kg) | Reference |
| DBA/2 Mice | Sound-induced (Tonic) | i.p. | 1.24 | [3] |
| DBA/2 Mice | Sound-induced (Clonic) | i.p. | 2.61 | [3] |
| DBA/2 Mice | Sound-induced (Wild Running) | i.p. | 6.03 | [3] |
| Mice | Maximal Electroshock (MES) | i.v. | 5.3 | [7] |
| Mice | Maximal Electroshock (MES) | p.o. | 23.5 | [7] |
| Rats | Maximal Electroshock (MES) | p.o. | 9.0 | [8] |
| Rats | Pentylenetetrazole (PTZ) - Tonic Hind Paw | p.o. | 16.5 | [7] |
Table 2: Anticonvulsant Activity of Other Imidazole Derivatives
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| This compound Derivative 5b | Rat (MES) | i.p. | 16.0 | [5] |
| This compound Derivative 5c | Rat (MES) | i.p. | 15.8 | [5] |
| This compound Derivative 5i | Rat (MES) | i.p. | 11.8 | [5] |
| 1-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1H-imidazole | Mouse (MES) | p.o. | 15.5 | [9] |
Table 3: Inhibitory Activity of this compound on Microsomal Metabolism
| Compound | Enzyme Activity Inhibited | Ki (µM) | Reference |
| Reduced this compound | Phenytoin p-hydroxylation (high affinity site) | ~0.2 | [6] |
| Reduced this compound | Phenytoin p-hydroxylation (low affinity site) | ~0.2 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of imidazole anticonvulsants.
Maximal Electroshock Seizure (MES) Test
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of activity against generalized tonic-clonic seizures.
Materials:
-
Rodents (mice or rats)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Electrode solution (e.g., 0.9% saline)
-
Test compound and vehicle
-
Standard anticonvulsant drug (e.g., phenytoin)
Protocol:
-
Administer the test compound or vehicle to the animals at a predetermined time before the test. A standard anticonvulsant is used as a positive control.
-
Apply a drop of electrode solution to the corneal electrodes.
-
Place the corneal electrodes on the corneas of the animal.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).
-
Observe the animal for the presence or absence of a tonic hindlimb extension lasting for at least 3 seconds.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
The ED50 (the dose that protects 50% of the animals) is calculated from a dose-response curve.
Pentylenetetrazole (PTZ)-Induced Seizure Test
Objective: To evaluate the ability of a compound to prevent clonic seizures induced by the chemoconvulsant pentylenetetrazole, a model for absence seizures.
Materials:
-
Rodents (mice)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection)
-
Test compound and vehicle
-
Standard anticonvulsant drug (e.g., ethosuximide)
-
Observation chambers
Protocol:
-
Administer the test compound, vehicle, or a standard anticonvulsant to the animals.
-
After a specified pretreatment time, administer PTZ subcutaneously.
-
Immediately place the animals in individual observation chambers.
-
Observe the animals for a period of 30 minutes for the presence of clonic seizures, characterized by rhythmic contractions of the limbs, jaw, and vibrissae.
-
Protection is defined as the absence of clonic seizures for a specified period.
-
The ED50 is determined from the dose-response data.
Radioligand Binding Assay for GABA-A Receptors
Objective: To determine the binding affinity of a test compound to the GABA-A receptor.
Materials:
-
Rat brain tissue (e.g., cortex or cerebellum)
-
Radioligand (e.g., [3H]muscimol for the GABA site, [3H]flunitrazepam for the benzodiazepine site)
-
Test compound at various concentrations
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and cocktail
Protocol:
-
Prepare a crude synaptic membrane fraction from the brain tissue by homogenization and centrifugation.
-
In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., GABA for [3H]muscimol binding).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology for Ion Channel Modulation
Objective: To investigate the direct effects of a compound on the function of specific ion channels (e.g., VGSCs, VGCCs) in isolated neurons.
Materials:
-
Isolated neurons (e.g., from primary culture or brain slices)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
Test compound
-
Data acquisition and analysis software
Protocol:
-
Prepare isolated neurons for recording.
-
Fabricate a glass micropipette with a tip diameter of ~1 µm and fill it with the appropriate intracellular solution.
-
Under microscopic guidance, bring the micropipette into contact with the membrane of a neuron and apply gentle suction to form a high-resistance "giga-seal".
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the "whole-cell" recording configuration.
-
Voltage-clamp the neuron at a holding potential where the channels of interest are closed.
-
Apply a series of voltage steps to activate the ion channels and record the resulting ionic currents.
-
Perfuse the neuron with the extracellular solution containing the test compound at various concentrations.
-
Record the ionic currents in the presence of the compound and compare them to the control recordings to determine the effect of the compound on channel function (e.g., inhibition, activation, changes in gating properties).
-
Construct concentration-response curves to determine the IC50 or EC50 of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Caption: Putative mechanisms of imidazole anticonvulsants at a GABAergic synapse.
Caption: Proposed interactions of Denzimol with benzodiazepine and purinergic systems.
Caption: Workflow for preclinical anticonvulsant screening using MES and PTZ tests.
Conclusion
Imidazole anticonvulsants represent a class of compounds with significant potential for the treatment of epilepsy. Their mechanism of action is multifaceted, primarily involving the enhancement of GABAergic inhibition through various means, including positive allosteric modulation of GABA-A receptors and potential increases in synaptic GABA levels. The involvement of benzodiazepine and purinergic systems, as suggested for denzimol, adds another layer of complexity and potential for therapeutic targeting. While the role of ion channel modulation is less established for the lead compounds, it remains a plausible mechanism for other derivatives within this class. The prominent inhibition of cytochrome P-450 enzymes by imidazole anticonvulsants is a critical consideration for drug development, necessitating careful evaluation of potential drug-drug interactions. Future research should focus on elucidating the specific molecular targets and subunit selectivity of these compounds to enable the design of more potent and safer anticonvulsant therapies. The experimental protocols and data presented in this guide provide a solid foundation for such endeavors.
References
- 1. Exploring the Two-Way Role: Biological and Anti-Epileptic Properties of Imidazole and 2-Mercaptobenzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anticonvulsant effect of denzimol in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purine and purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Imidazole anticonvulsants: structure-activity relationships of [(biphenylyloxy)alkyl]imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Accidental Anticonvulsant: A Technical History of Nafimidone's Development
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Nafimidone, an imidazole-containing compound, emerged not from a targeted search for antiepileptic drugs (AEDs), but as a serendipitous discovery during research into antifungal agents in the early 1980s. Its development revealed a primary mechanism of action centered on the potent inhibition of hepatic microsomal enzymes, significantly impacting the metabolism of co-administered AEDs like phenytoin (B1677684) and carbamazepine (B1668303). Preclinical studies in rodent models of epilepsy demonstrated its anticonvulsant properties, leading to a pilot clinical trial in patients with intractable partial seizures. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development history of this compound, presenting key quantitative data in structured tables, detailing experimental methodologies, and illustrating relevant pathways and workflows through diagrammatic representations.
Discovery and Initial Synthesis
This compound's journey into the realm of anticonvulsants was an unforeseen detour from its intended path as an antifungal agent.[1] Researchers investigating novel imidazole (B134444) derivatives for their antimycotic potential inadvertently synthesized a compound with a 1-(2-naphthoylmethyl)imidazole hydrochloride structure, which was later named this compound.[1] Early investigations into its biological activity revealed its potential as a central nervous system agent, specifically as an anticonvulsant.
The synthesis of this compound is described as a straightforward nucleophilic substitution reaction.[1] While the seminal publications by Tajana et al. (1981) and Walker et al. (1981) provide the initial accounts, detailed modern protocols can be extrapolated from the synthesis of its derivatives.[2][3]
General Synthesis Protocol
The synthesis involves the reaction of a 2-naphthyl ketone derivative with imidazole. A common approach for analogous structures involves the following steps:
-
Halogenation of the Ketone: The synthesis typically starts with the halogenation of a suitable 2-naphthyl ketone, such as 2-acetylnaphthalene, to create a more reactive electrophile. This is often achieved using a brominating agent like N-bromosuccinimide (NBS) or elemental bromine in an appropriate solvent.
-
Nucleophilic Substitution: The resulting α-halo-2-naphthyl ketone is then reacted with imidazole. The nucleophilic nitrogen of the imidazole ring displaces the halide, forming the carbon-nitrogen bond and yielding this compound. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN) and may be facilitated by a non-nucleophilic base to neutralize the hydrohalic acid byproduct.
-
Purification: The final product is then purified using standard laboratory techniques such as recrystallization or column chromatography to obtain this compound hydrochloride of high purity.
Mechanism of Action
The primary and most well-documented mechanism of action of this compound is its potent inhibition of the cytochrome P450 (CYP450) enzyme system in the liver.[4] This inhibition significantly alters the pharmacokinetics of other drugs that are metabolized by these enzymes, a crucial consideration in the context of polypharmacy common in epilepsy treatment.
Inhibition of Hepatic Microsomal Metabolism
This compound and its primary metabolite, this compound alcohol, are potent inhibitors of the microsomal metabolism of phenytoin and carbamazepine.[1] In vitro studies using rat liver microsomes demonstrated that both compounds inhibit the p-hydroxylation of phenytoin in a concentration-dependent manner. The inhibition pattern is consistent with a "mixed-type" inhibition.
The imidazole moiety present in this compound's structure is key to this inhibitory activity, as it can bind to the heme iron of the cytochrome P450 enzymes.
Potential Interaction with Ion Channels and Receptors
While the inhibition of drug metabolism is a well-established mechanism, the intrinsic anticonvulsant properties of this compound suggest other potential targets.
-
Voltage-Gated Sodium Channels (VGSCs): Many anticonvulsant drugs exert their effects by modulating VGSCs. While direct evidence for this compound's interaction with these channels is limited, its structural similarities to other (arylalkyl)imidazole anticonvulsants that are known to inhibit VGSCs suggest this as a plausible mechanism.[5]
-
GABA-A Receptors: The role of the GABA-A receptor in this compound's mechanism of action is less clear. Some studies on this compound derivatives have suggested an affinity for the benzodiazepine (B76468) binding site of the GABA-A receptor through molecular docking simulations.[2] However, other in vitro studies on different derivatives have shown no affinity for the GABA-A receptor.[6] Therefore, direct modulation of the GABA-A receptor by this compound remains a topic for further investigation.
Preclinical Development
The anticonvulsant efficacy of this compound was evaluated in several preclinical animal models of epilepsy.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used screening model for generalized tonic-clonic seizures. In this assay, a suprathreshold electrical stimulus is delivered to rodents, inducing a tonic hindlimb extension. The ability of a compound to prevent this tonic extension is indicative of its anticonvulsant activity.
Experimental Protocol (General):
-
Male mice or rats are administered this compound or a vehicle control, typically via intraperitoneal (i.p.) or oral (p.o.) routes.
-
At the time of predicted peak effect, a maximal electrical stimulus (e.g., 50-60 Hz, 0.2-1 second duration) is delivered via corneal or auricular electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension.
-
The dose of the drug that protects 50% of the animals from the tonic hindlimb extension (ED50) is determined.
Studies on this compound derivatives have shown promising activity in the MES test.[2][3]
Kindled Amygdaloid Seizure Model in Rats
This model is used to study focal seizures that evolve into secondarily generalized seizures, which is relevant to human partial epilepsy. Repeated, initially subconvulsive electrical stimulation of the amygdala leads to a progressive intensification of seizure activity, a phenomenon known as kindling.
Experimental Protocol (General):
-
Rats are surgically implanted with a bipolar electrode in the amygdala.
-
After a recovery period, the animals receive daily electrical stimulation at an intensity that initially elicits a focal seizure.
-
Once the animals are fully kindled (i.e., consistently exhibit a generalized seizure in response to the stimulation), they are treated with this compound or a vehicle control.
-
The effect of the drug on seizure severity and afterdischarge duration is then assessed.
A study on the anticonvulsant action of this compound in kindled amygdaloid seizures in rats found that doses of 25-50 mg/kg (i.p.) significantly reduced the afterdischarge length and seizure severity.[7] However, at higher doses (100-120 mg/kg), the drug induced spontaneous seizures in some animals.[7]
Clinical Development
The promising preclinical data led to the initiation of a pilot clinical study to evaluate the efficacy and safety of this compound in patients with epilepsy.
First-in-Human Pilot Study
A two-center pilot study was conducted in adult male patients with intractable partial seizures.[8]
Study Design:
-
Participants: 12 adult male patients with a mean of four or more medically intractable seizures per month.
-
Baseline: Patients were stabilized on therapeutic levels of phenytoin and/or carbamazepine for a 4-week baseline period.
-
Treatment: this compound was added on to the existing AED regimen at a maximum dose of 600 mg/day over a 2-week in-hospital period.
-
Follow-up: Patients were evaluated weekly for 8 weeks, with a subsequent long-term follow-up for those who showed improvement.
Key Findings:
-
Efficacy: Eight of the twelve patients experienced a 33-98% improvement in seizure control.[8] Six of the ten patients who entered long-term follow-up sustained a 53% to over 99% improvement in seizure control over 46-53 weeks.[8]
-
Drug Interactions: this compound had a marked inhibitory effect on the clearance of carbamazepine and phenytoin, leading to higher plasma levels of these drugs in nine patients.[8] This highlighted the clinical significance of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies on this compound and its derivatives.
Table 1: In Vitro Inhibition of Drug Metabolism by this compound
| Parameter | Value | Enzyme System | Substrate | Reference |
| Ki (this compound alcohol) | ~0.2 µM | Rat liver microsomes | Phenytoin | [1] |
Table 2: Preclinical Anticonvulsant Activity of this compound Derivatives (MES Test in Rats)
| Compound | ED50 (mg/kg, i.p.) | Reference |
| 5b | 16.0 | [2] |
| 5c | 15.8 | [2] |
| 5i | 11.8 | [2] |
Table 3: Clinical Efficacy of this compound in Intractable Partial Seizures
| Outcome | Result | Reference |
| Improvement in Seizure Control (Pilot Study) | 33-98% in 8 out of 12 patients | [8] |
| Sustained Improvement (Long-term Follow-up) | 53% to >99% in 6 out of 10 patients | [8] |
Table 4: Pharmacokinetic Parameters of this compound in Patients
| Parameter | 100mg Single Dose | 300mg Single Dose | Reference |
| Half-life (this compound) | 1.34 ± 0.48 hours | 1.69 ± 0.91 hours | [9] |
| Half-life (this compound alcohol) | 2.84 ± 0.72 hours | 4.22 ± 1.09 hours | [9] |
| Clearance (this compound) | 43.56 ± 22.11 L/h/kg | 35.51 ± 28.93 L/h/kg | [9] |
| Apparent Volume of Distribution (this compound) | 80.78 ± 46.11 L/kg | 71.01 ± 36.86 L/kg | [9] |
Conclusion and Future Perspectives
The development of this compound represents a fascinating case of serendipity in drug discovery. While its journey from an intended antifungal to an anticonvulsant was unexpected, the investigation into its properties has provided valuable insights into drug metabolism and its clinical implications. The potent inhibition of cytochrome P450 enzymes is a double-edged sword, offering a potential mechanism for therapeutic benefit but also posing a significant risk of drug-drug interactions.
The ultimate clinical utility of this compound was likely hampered by this complex pharmacological profile. However, the story of this compound underscores the importance of thorough pharmacological and metabolic profiling of new chemical entities. Furthermore, the exploration of this compound's derivatives continues, with the aim of retaining the anticonvulsant efficacy while minimizing the potential for metabolic inhibition and elucidating a more direct and specific mechanism of action. Future research in this area could focus on designing analogs with reduced affinity for CYP450 enzymes and a more targeted interaction with neuronal excitability pathways, such as voltage-gated sodium channels or specific GABA-A receptor subtypes.
References
- 1. This compound, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Inhibition of carbamazepine and phenytoin metabolism by this compound, a new antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential of this compound derivatives against co-morbidities of epilepsy: In vitro, in vivo, and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anticonvulsant action of this compound on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound in the treatment of intractable partial seizures: report of a two-center pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Anticonvulsant Drug Discovery: A Deep Dive into Nafimidone Derivatives and their Structure-Activity Relationship
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of more effective and safer antiepileptic drugs (AEDs), the scientific community continues to explore novel chemical scaffolds. Among these, (arylalkyl)imidazole derivatives have emerged as a promising class of anticonvulsants. This technical guide delves into the core of this research, focusing on nafimidone, a notable member of this class, and the crucial structure-activity relationships (SAR) of its derivatives. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of neurology and medicinal chemistry.
This compound, chemically known as 2-(1H-imidazol-1-yl)-1-(2-naphthalenyl)ethanone, has been a subject of significant investigation due to its potent anticonvulsant properties. The exploration of its derivatives has revealed critical insights into the pharmacophore required for activity, paving the way for the rational design of new and improved AEDs.
Core Structure-Activity Relationship Insights
The foundational hypothesis in the SAR of (arylalkyl)imidazole anticonvulsants posits that the alkylimidazole portion of the molecule serves as the primary pharmacophore.[1] The lipophilic aryl group is believed to be crucial for enabling the molecule to penetrate the blood-brain barrier, a critical step for central nervous system activity.[1]
Key structural modifications and their impact on anticonvulsant activity are summarized below:
-
The Aryl Moiety: While this compound features a naphthalenyl group, studies have shown that other bulky, lipophilic aryl moieties can also confer potent anticonvulsant activity.[1] Derivatives incorporating fluorenyl, benzo[b]thienyl, and benzofuranyl groups have demonstrated significant efficacy, often exceeding that of this compound.[1] For instance, the fluorenyl derivative, 1-(9H-fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone, was found to be twice as potent as this compound in a maximal electroshock (MES) seizure model in mice.[1]
-
The Alkyl Linker and Carbonyl Group: Modifications to the ethanone (B97240) linker, such as the introduction of a hydroxyl group to form a tertiary alcohol, have yielded compounds with potency comparable to another (arylalkyl)imidazole, denzimol.[1] Furthermore, the conversion of the ketone to an oxime and subsequent esterification has produced derivatives with notable anticonvulsant activity against both MES and subcutaneous pentylenetetrazole (scPTZ) induced seizures.
-
Esterification of Oxime Derivatives: The synthesis of oxime ester derivatives of this compound has been explored to establish new SARs. These derivatives have shown anticonvulsant activities comparable to their oxime ether counterparts.
Quantitative Analysis of Anticonvulsant Activity
The following tables summarize the quantitative data from various studies, providing a comparative overview of the anticonvulsant potency of this compound and its derivatives.
Table 1: Anticonvulsant Activity of this compound and Key Derivatives in the Maximal Electroshock (MES) Seizure Model
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Mouse | Oral (p.o.) | 56 | [1] |
| 1-(9H-fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone | Mouse | Oral (p.o.) | 25 | [1] |
| α-(9H-fluoren-2-yl)-α-methyl-1H-imidazole-1-ethanol | Mouse | Oral (p.o.) | 10 | [1] |
| Derivative 5b | Rat | Intraperitoneal (i.p.) | 16.0 | [2] |
| Derivative 5c | Rat | Intraperitoneal (i.p.) | 15.8 | [2] |
| Derivative 5i | Rat | Intraperitoneal (i.p.) | 11.8 | [2] |
Table 2: Neurotoxicity Data for Selected this compound Derivatives
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| This compound | Rat | Oral (p.o.) | 504 | [1] |
| 1-(9H-fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone | Rat | Oral (p.o.) | 4550 | [1] |
Mechanism of Action: Beyond Channel Modulation
The precise mechanism of action for this compound and its derivatives is not fully elucidated but is believed to be multifactorial.
One significant aspect is the potent inhibition of cytochrome P450 enzymes by the imidazole (B134444) moiety.[1][3] This can lead to drug-drug interactions by impairing the metabolism of other co-administered antiepileptic drugs like phenytoin (B1677684) and carbamazepine.[1][3]
Recent molecular modeling studies suggest a potential interaction with the benzodiazepine (B76468) binding site of the GABA-A receptor.[2] This interaction could enhance GABAergic inhibition, a common mechanism for many established anticonvulsants.
Below is a diagram illustrating the proposed mechanisms of action.
References
In Silico Modeling of Nafimidone Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafimidone, an imidazole-based anticonvulsant, has a therapeutic profile that suggests specific interactions with neuro-receptors and metabolic enzymes. While extensive dedicated in silico modeling studies on this compound itself are not abundant in publicly available literature, existing research on its derivatives and its observed metabolic pathways provide a foundation for computational investigation of its receptor binding. This technical guide synthesizes the current understanding of this compound's interactions with potential targets, outlines detailed experimental and computational protocols for further research, and presents the known quantitative data for these interactions. The primary putative target for its anticonvulsant activity is the GABAA receptor, while its interaction with cytochrome P450 enzymes is well-documented.
Introduction
This compound is an anticonvulsant drug characterized by an imidazole (B134444) moiety.[1] Its mechanism of action is not fully elucidated, but like many anticonvulsants, it is thought to modulate inhibitory neurotransmission. Furthermore, its chemical structure suggests potential interactions with metabolic enzymes, which has been confirmed in several studies. In silico modeling, including molecular docking and molecular dynamics, offers a powerful approach to investigate the binding of small molecules like this compound to their macromolecular targets at an atomic level. This can provide insights into the structural basis of its activity and guide the development of more potent and selective derivatives.
Known and Putative Receptor Targets
GABAA Receptor
The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel and the primary inhibitory neurotransmitter receptor in the central nervous system. Its potentiation is a common mechanism for anticonvulsant drugs. A molecular docking study on a derivative of this compound suggested an affinity for the benzodiazepine (B76468) binding site of the GABAA receptor.[2] However, a more recent study investigating other this compound derivatives found no significant affinity for the GABAA receptor in radioligand binding assays.[1] This discrepancy highlights the need for further investigation to conclusively determine the role of the GABAA receptor in this compound's anticonvulsant effects.
Cytochrome P450 Enzymes
Cytochrome P450 (CYP) is a superfamily of enzymes responsible for the metabolism of a wide variety of xenobiotics, including many drugs. The imidazole group in this compound is a known feature in many CYP inhibitors. Studies have confirmed that this compound and its metabolite are potent inhibitors of microsomal metabolism, particularly of phenytoin (B1677684) and carbamazepine, two other antiepileptic drugs. This interaction is clinically significant as it can lead to drug-drug interactions.
Quantitative Data on Receptor Interactions
The following tables summarize the available quantitative data for this compound's interaction with cytochrome P450 enzymes. No experimental binding affinity data (e.g., Ki, Kd) for this compound or its derivatives with the GABAA receptor is currently available in the cited literature.
Table 1: Inhibition of Carbamazepine Epoxidation by this compound
| Parameter | Value (M) |
| IC50 | 2.95 x 10-7 |
Table 2: Inhibition of Diazepam Metabolism by this compound
| Metabolic Pathway | IC50 (M) |
| C3-hydroxylation | 1.00 x 10-6 |
| N1-dealkylation | 5.95 x 10-7 |
Table 3: Binding to Rat Liver Cytochrome P450
| Parameter | Value (mM) |
| Ks | 7.00 |
Experimental and Computational Protocols
In Silico Molecular Docking of this compound to the GABAA Receptor (Representative Protocol)
This protocol describes a general workflow for docking a small molecule like this compound to a protein target.
-
Protein Preparation:
-
Obtain the 3D structure of the human GABAA receptor (e.g., from the Protein Data Bank, PDB). A structure with a co-crystallized ligand at the benzodiazepine site is preferred.
-
Prepare the protein using software such as AutoDock Tools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, assigning bond orders, and repairing any missing side chains or loops.
-
Define the binding site (grid box) around the known benzodiazepine binding pocket.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound in a suitable format (e.g., SDF or MOL2).
-
Use a ligand preparation tool (e.g., in AutoDock or LigPrep) to generate a low-energy 3D conformation, assign correct atom types and charges, and define rotatable bonds.
-
-
Molecular Docking:
-
Use a docking program such as AutoDock Vina, Glide, or GOLD.
-
The software will systematically sample different conformations and orientations (poses) of the ligand within the defined binding site.
-
Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Analyze the top-ranked poses based on their docking scores.
-
Visualize the binding mode to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the amino acid residues of the receptor.
-
Radioligand Displacement Assay for GABAA Receptor Binding (Representative Protocol)
This in vitro assay can be used to determine the binding affinity of this compound for the benzodiazepine site on the GABAA receptor.
-
Membrane Preparation:
-
Prepare a crude membrane fraction from a tissue source rich in GABAA receptors (e.g., rat cerebral cortex) or from cells expressing recombinant human GABAA receptors. This is typically done through homogenization and differential centrifugation.
-
-
Binding Assay:
-
In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]-flumazenil).[3]
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand like diazepam).[3]
-
Incubate the mixture to reach binding equilibrium.
-
-
Separation and Quantification:
-
Rapidly separate the bound from the free radioligand by filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Cytochrome P450 Inhibition Assay (Representative Protocol)
This assay determines the inhibitory potential of this compound on specific CYP isoforms.
-
Incubation:
-
Use human liver microsomes or recombinant human CYP enzymes as the enzyme source.
-
Incubate the enzyme source with a specific probe substrate for the CYP isoform of interest (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9).
-
Add varying concentrations of this compound.
-
Initiate the metabolic reaction by adding a cofactor mixture (e.g., NADPH regenerating system).
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction after a defined incubation period by adding a quenching solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
-
Analysis:
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
-
Data Analysis:
-
Determine the rate of metabolite formation at each this compound concentration.
-
Calculate the percent inhibition relative to a vehicle control.
-
Plot the percent inhibition against the this compound concentration to determine the IC50 value.[4]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Potential of this compound derivatives against co-morbidities of epilepsy: In vitro, in vivo, and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Pharmacological Profile of Nafimidone and Its Metabolites: A Technical Guide
Abstract
Nafimidone, an imidazole-containing compound, is an anticonvulsant agent with a pharmacological profile characterized by its activity in preclinical seizure models and significant interactions with drug-metabolizing enzymes.[1] It is primarily metabolized to an active alcohol derivative, which also contributes to the overall pharmacological effect.[2] The principal mechanism of action appears to be linked to its potent, dose-dependent inhibition of cytochrome P450 (CYP450) enzymes, which has profound implications for polytherapy in the treatment of epilepsy.[3][4] This document provides a comprehensive overview of the pharmacological data, metabolic pathways, and key experimental methodologies used to characterize this compound and its primary metabolite, this compound alcohol.
Introduction
This compound (1-[2-naphthoylmethyl]imidazole) is an anticonvulsant drug of the imidazole (B134444) class, initially investigated for its potential in treating partial seizures.[1] Its therapeutic profile in animal models resembles that of phenytoin (B1677684).[1] The presence of the imidazole moiety is a key structural feature that confers not only its anticonvulsant properties but also its capacity to interfere with hepatic microsomal enzymes.[3] Understanding the dual role of this compound and its active metabolite as both an anticonvulsant and a potent enzyme inhibitor is critical for its potential clinical application and for the development of second-generation derivatives.
Pharmacodynamic Profile
Anticonvulsant Activity
This compound has demonstrated efficacy in various preclinical models of epilepsy, most notably the maximal electroshock (MES) and amygdala kindling models, which represent generalized tonic-clonic and complex partial seizures, respectively.
Enzyme Inhibition
A defining characteristic of this compound and its reduced metabolite is their potent inhibitory effect on cytochrome P450 enzymes. Both compounds display a Type II binding spectrum with rat liver cytochrome P450, which is typical for imidazole-containing inhibitors.[3] This interaction leads to significant inhibition of the metabolism of other antiepileptic drugs (AEDs), such as carbamazepine (B1668303) (CBZ) and phenytoin.[4] The inhibition of phenytoin p-hydroxylation by the reduced metabolite is of a "mixed type," with a Ki value of approximately 0.2 µM.[4] This potent enzyme inhibition is a critical factor in drug-drug interactions, as observed in a clinical pilot study where this compound administration markedly increased the plasma levels of co-administered CBZ and phenytoin.[1]
Quantitative Pharmacodynamic Data
The following table summarizes the key in vitro and in vivo pharmacodynamic parameters for this compound and its primary metabolite.
| Parameter | Compound | System/Model | Value | Reference |
| Anticonvulsant Activity | ||||
| Effective Dose Range | This compound | Amygdala Kindling (Rat) | 25 - 50 mg/kg (i.p.) | |
| ED₅₀ (MES Test) | This compound Derivative (5i) | Rat | 11.8 mg/kg (i.p.) | |
| Enzyme Inhibition | ||||
| IC₅₀ (CBZ Epoxidation) | This compound | Rat Liver Microsomes | 0.295 µM | [3] |
| IC₅₀ (Diazepam C₃-Hydroxylation) | This compound | Rat Liver Microsomes | 1.00 µM | [3] |
| IC₅₀ (Diazepam N₁-Dealkylation) | This compound | Rat Liver Microsomes | 0.595 µM | [3] |
| Inhibition Constant (Ki) | This compound Alcohol | Rat Liver Microsomes (Phenytoin Hydroxylation) | ~0.2 µM | [4] |
| Binding Constant (Ks) | This compound | Rat Liver Microsomes (Cytochrome P450) | 7.00 mM | [3] |
Pharmacokinetic Profile and Metabolism
Biotransformation
This compound is rapidly and extensively metabolized in the body. The primary metabolic pathway is the reduction of the ketone group to form its major active metabolite, 1-(2-naphthyl)-2-(1H-imidazol-1-yl)ethanol, commonly referred to as this compound alcohol or reduced this compound.[2] This metabolite retains significant biological activity, particularly in enzyme inhibition.[4] Pharmacokinetic studies in humans show that only 4-7% of a daily dose is recovered in the urine as this compound alcohol, suggesting that over 90% of the parent drug is cleared via other metabolic pathways, which are yet to be fully elucidated.
Caption: Primary metabolic pathway of this compound to its active alcohol metabolite.
Pharmacokinetic Parameters
This compound exhibits a short half-life, while its alcohol metabolite has a longer duration in circulation. The clearance of the parent drug is high. The following table summarizes the pharmacokinetic parameters observed in patients with epilepsy.
| Parameter | Compound | Dose (Single) | Value (Mean ± SD) | Reference |
| Half-life (t½) | This compound | 100 mg | 1.34 ± 0.48 h | |
| This compound | 300 mg | 1.69 ± 0.91 h | ||
| This compound Alcohol | 100 mg | 2.84 ± 0.72 h | ||
| This compound Alcohol | 300 mg | 4.22 ± 1.09 h | ||
| This compound Alcohol | 600 mg/day (Long-term) | 2.16 ± 0.60 h | ||
| Clearance (CL) | This compound | 100 mg | 43.56 ± 22.11 L/h/kg | |
| This compound | 300 mg | 35.51 ± 28.93 L/h/kg | ||
| Volume of Distribution (Vd) | This compound | 100 mg | 80.78 ± 46.11 L/kg | |
| This compound | 300 mg | 71.01 ± 36.86 L/kg |
Mechanism of Action: Cytochrome P450 Inhibition
The imidazole ring of this compound is the critical pharmacophore responsible for its interaction with the heme iron of cytochrome P450 enzymes. This leads to a potent, mixed-type inhibition of enzymatic activity.[3][4] By inhibiting key CYP isozymes, this compound and its alcohol metabolite slow the clearance of other drugs that are substrates for these enzymes. This elevates the plasma concentration and potential toxicity of co-administered medications, a crucial consideration in clinical settings.
Caption: Inhibition of CYP450 by this compound, blocking metabolism of other drugs.
Key Experimental Protocols
Maximal Electroshock (MES) Seizure Test
This test is a primary screening model for anticonvulsant drugs effective against generalized tonic-clonic seizures. It evaluates the ability of a compound to prevent seizure spread.
-
Animals: Male CF-1 mice or Sprague-Dawley rats.
-
Apparatus: An electroconvulsive device with corneal electrodes.
-
Procedure:
-
The test compound (this compound) or vehicle is administered to the animals (e.g., via intraperitoneal injection or oral gavage).
-
After a predetermined time for drug absorption (e.g., 30-60 minutes), a local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of the animal.
-
Corneal electrodes are placed on the eyes, and a suprathreshold electrical stimulus is delivered. For mice, a typical stimulus is 50 mA of a 60 Hz alternating current for 0.2 seconds.[1]
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
Abolition of the tonic hindlimb extension component is considered the endpoint, indicating protection by the drug.[1]
-
The ED₅₀ (the dose protecting 50% of animals) is calculated from the dose-response data.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 3. The anticonvulsant action of this compound on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Nafimidone: A Technical Guide to its Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafimidone, an imidazole (B134444) derivative initially investigated for its anticonvulsant properties, is emerging as a candidate for neuroprotection. This document provides a technical overview of the existing preclinical evidence supporting the neuroprotective potential of this compound and its derivatives. The primary known mechanism of action involves cholinesterase inhibition, with potential contributions from the modulation of GABAergic neurotransmission. Furthermore, based on the broader class of anticonvulsant drugs, hypothesized mechanisms include the attenuation of neuroinflammation and the stabilization of mitochondrial function. This guide synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanisms of action to facilitate further research and development in this area.
Introduction
Neurodegenerative diseases and acute neuronal injury represent a significant and growing unmet medical need. The search for effective neuroprotective agents has led to the investigation of compounds with diverse primary pharmacological activities. This compound and its analogs, originally developed as anticonvulsants, have demonstrated potential beyond seizure control. Notably, preclinical studies have shown that a derivative of this compound can protect neurons from excitotoxic insults, suggesting a broader therapeutic utility in conditions characterized by neuronal cell death. This document serves as a comprehensive technical resource, consolidating the current understanding of this compound's neuroprotective profile.
Mechanism of Action
The neuroprotective effects of this compound and its derivatives are thought to be multifactorial, stemming from both established and hypothesized mechanisms.
Cholinesterase Inhibition
A key identified mechanism of action for this compound derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By preventing the breakdown of acetylcholine, these compounds can enhance cholinergic neurotransmission, a pathway known to be crucial for cognitive function and implicated in neuroprotection.
Modulation of GABAergic Neurotransmission
Some derivatives of this compound have been found to possess an affinity for the benzodiazepine (B76468) binding site of the GABAA receptor.[1] This interaction would enhance the inhibitory effects of GABA, leading to a reduction in neuronal excitability. This is a well-established mechanism for controlling seizures and is also relevant to neuroprotection by mitigating the damaging effects of excessive glutamate-induced excitotoxicity.
Hypothesized Anti-Inflammatory and Microglial Modulation
While direct evidence for this compound is not yet available, many anticonvulsant drugs exert neuroprotective effects by modulating neuroinflammation. This is often achieved by influencing the activity of microglia, the resident immune cells of the central nervous system. It is hypothesized that this compound may similarly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby creating a more favorable environment for neuronal survival.
Potential for Mitochondrial Stabilization
Mitochondrial dysfunction is a central feature of many neurodegenerative conditions. Some anticonvulsants are known to confer neuroprotection by stabilizing mitochondrial function and reducing oxidative stress. It is plausible that this compound could share this mechanism, although further investigation is required to confirm this.
Preclinical Data
The primary evidence for the neuroprotective effects of the this compound class of compounds comes from in vitro studies.
Neuroprotection in Hippocampal Slice Cultures
A study investigating alcohol ester derivatives of this compound identified compound 5k as being neuroprotective against kainic acid-induced neuron death in a hippocampal slice culture assay.[2] Kainic acid is a potent agonist of glutamate (B1630785) receptors, and its application to neuronal cultures is a widely used model of excitotoxicity, a common pathway of cell death in various neurological disorders.
Quantitative Data on this compound and its Derivatives
While direct quantitative data on the neuroprotective efficacy of this compound is limited, the following tables summarize the available data on the anticonvulsant and metabolic inhibition properties of this compound and its derivatives.
Table 1: Anticonvulsant Activity of this compound Derivatives in Rats (MES Test, intraperitoneal administration) [1]
| Compound | ED50 (mg/kg) |
| 5b | 16.0 |
| 5c | 15.8 |
| 5i | 11.8 |
Table 2: Inhibition of Microsomal Metabolism by this compound and its Metabolite [3]
| Compound | Metabolic Reaction | Ki (µM) |
| Reduced this compound | Phenytoin p-hydroxylation | ~0.2 |
Experimental Protocols
The following section details a representative protocol for the hippocampal slice culture neuroprotection assay, a key method used to evaluate the neuroprotective effects of compounds like the this compound derivative 5k .
Hippocampal Slice Culture Neuroprotection Assay
Objective: To assess the ability of a test compound to protect hippocampal neurons from an excitotoxic insult (e.g., kainic acid).
Materials:
-
Postnatal day 8-10 rat pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)
-
Culture medium (e.g., 50% MEM, 25% Earle's Balanced Salt Solution, 25% horse serum)
-
Slicing apparatus (e.g., McIlwain tissue chopper)
-
Culture inserts (e.g., Millicell-CM)
-
Six-well culture plates
-
Kainic acid solution
-
Test compound (this compound derivative) solution
-
Propidium (B1200493) iodide (PI) solution (for assessing cell death)
-
Fluorescence microscope
Procedure:
-
Slice Preparation:
-
Rat pups are euthanized, and the brains are rapidly removed and placed in ice-cold dissection medium.
-
The hippocampi are dissected out and sliced into 350-400 µm thick sections using a tissue chopper.
-
Slices are carefully transferred to culture inserts placed in six-well plates containing culture medium.
-
-
Culture Maintenance:
-
Slices are maintained in an incubator at 37°C with 5% CO2.
-
The culture medium is changed every 2-3 days.
-
Slices are cultured for 7-10 days to allow them to recover and form a stable organotypic structure.
-
-
Excitotoxicity and Treatment:
-
On the day of the experiment, the culture medium is replaced with a serum-free medium.
-
Slices are exposed to a neurotoxic concentration of kainic acid (e.g., 10-50 µM) for a defined period (e.g., 24 hours).
-
For the treatment group, the test compound (this compound derivative) is co-incubated with kainic acid at various concentrations.
-
Control groups include slices exposed to vehicle only and slices exposed to kainic acid only.
-
-
Assessment of Neuronal Death:
-
Following the treatment period, the medium is replaced with a medium containing propidium iodide (PI). PI is a fluorescent dye that is excluded by live cells but can enter and stain the nucleus of dead cells.
-
Slices are incubated with PI for a set time (e.g., 30 minutes).
-
The slices are then imaged using a fluorescence microscope.
-
-
Data Analysis:
-
The fluorescence intensity of PI staining is quantified for each slice.
-
The neuroprotective effect of the test compound is determined by comparing the PI fluorescence in the treated group to the kainic acid-only group.
-
Data can be expressed as a percentage of neuroprotection relative to the control and kainic acid-treated groups.
-
Visualizations
Proposed Neuroprotective Mechanisms of this compound
Caption: Proposed neuroprotective mechanisms of this compound.
Experimental Workflow for Hippocampal Slice Culture Neuroprotection Assay
Caption: Workflow for assessing neuroprotection in hippocampal slices.
Conclusion and Future Directions
The available evidence suggests that this compound and its derivatives warrant further investigation as potential neuroprotective agents. The confirmed activity of a this compound derivative in a model of excitotoxicity, coupled with its known mechanism of cholinesterase inhibition, provides a strong rationale for continued research.
Future studies should focus on:
-
Quantitative assessment of neuroprotection: Dose-response studies are needed to determine the potency (EC50) of this compound and its most promising derivatives in various neuroprotection assays.
-
Elucidation of signaling pathways: Research is required to confirm the hypothesized anti-inflammatory and mitochondrial-stabilizing effects of this compound. This could involve co-culture studies with microglia, cytokine profiling, and assays of mitochondrial function.
-
In vivo efficacy: The neuroprotective effects of this compound should be evaluated in animal models of neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease) and acute neuronal injury (e.g., stroke).
-
Safety and toxicology: A comprehensive toxicological profile of the most promising neuroprotective derivatives is essential for any potential clinical development.
References
- 1. Mitochondria and oxidative stress in epilepsy: advances in antioxidant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microglial activation is inhibited by selective anti-seizure medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidants Targeting Mitochondrial Oxidative Stress: Promising Neuroprotectants for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Nafimidone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of Nafimidone, an anticonvulsant agent. The synthesis is a two-step process commencing with the bromination of 2'-acetylnaphthalene, followed by the alkylation of imidazole (B134444).
Data Presentation
| Step | Reaction | Reactants | Product | Solvent | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| 1 | Bromination | 2'-Acetylnaphthalene, Bromine | 2-Bromo-1-(2-naphthyl)ethanone | Chloroform (B151607), Ether | 85 | Not Specified | 79-81 | Walker et al., 1981 |
| 2 | Imidazole Alkylation | 2-Bromo-1-(2-naphthyl)ethanone, Imidazole | 1-(2-Naphthoylmethyl)imidazole (this compound) | Not Specified | 87 | Not Specified | 129-131 | Walker et al., 1981 |
| 3 | Salt Formation | 1-(2-Naphthoylmethyl)imidazole | 1-(2-Naphthoylmethyl)imidazole hydrochloride (this compound HCl) | Ether | Quantitative | Not Specified | 243-245 | Walker et al., 1981 |
Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(2-naphthyl)ethanone
This procedure outlines the synthesis of the key intermediate, 2-bromo-1-(2-naphthyl)ethanone, from 2'-acetylnaphthalene.
Materials:
-
2'-Acetylnaphthalene
-
Bromine
-
Chloroform
-
Ether
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
A solution of 2'-acetylnaphthalene in a mixture of ether and chloroform is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled in an ice bath.
-
A solution of bromine in chloroform is added dropwise to the cooled solution of 2'-acetylnaphthalene with continuous stirring.
-
After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure the reaction goes to completion.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by recrystallization from ether to yield 2-bromo-1-(2-naphthyl)ethanone as a solid.
Step 2: Synthesis of 1-(2-Naphthoylmethyl)imidazole (this compound)
This protocol details the alkylation of imidazole with the previously synthesized 2-bromo-1-(2-naphthyl)ethanone to produce this compound.
Materials:
-
2-Bromo-1-(2-naphthyl)ethanone
-
Imidazole
-
Suitable solvent (e.g., acetonitrile, DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle/oil bath
-
Filtration apparatus
Procedure:
-
A solution of 2-bromo-1-(2-naphthyl)ethanone in a suitable solvent is prepared in a round-bottom flask.
-
Imidazole is added to the solution, and the mixture is stirred at room temperature or heated to facilitate the reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude this compound is washed with a cold solvent to remove any unreacted starting materials and impurities.
-
The product can be further purified by recrystallization if necessary.
Step 3: Preparation of 1-(2-Naphthoylmethyl)imidazole hydrochloride (this compound Hydrochloride)
This final step describes the conversion of the free base this compound to its hydrochloride salt for improved stability and solubility.
Materials:
-
1-(2-Naphthoylmethyl)imidazole (this compound)
-
Ethereal hydrogen chloride (HCl in diethyl ether)
-
Diethyl ether
-
Beaker
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
This compound free base is dissolved in diethyl ether.
-
Ethereal hydrogen chloride is added dropwise to the stirred solution until precipitation of the hydrochloride salt is complete.
-
The white precipitate of this compound hydrochloride is collected by filtration.
-
The product is washed with fresh diethyl ether and dried under vacuum.
Mandatory Visualization
Caption: Workflow for the two-step synthesis of this compound hydrochloride.
Application Note: Quantification of Nafimidone using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Nafimidone, an anticonvulsant agent. The described method is stability-indicating, capable of separating this compound from its degradation products, making it suitable for routine quality control, stability studies, and pharmacokinetic analysis. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample preparation and analysis.
Introduction
This compound is an imidazole (B134444) derivative with demonstrated anticonvulsant properties. Accurate and precise quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is critical for ensuring its quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for this purpose due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for a stability-indicating HPLC method for this compound quantification. The method utilizes a reversed-phase column with ion-pair chromatography to achieve optimal separation.
Chromatographic Conditions
A summary of the chromatographic conditions for the analysis of this compound is presented in Table 1. These parameters have been established based on published methodologies for this compound and similar compounds, ensuring good resolution and peak shape.[1]
Table 1: HPLC Parameters for this compound Quantification
| Parameter | Specification |
| Column | C8 or C18 reversed-phase, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile (B52724) : Phosphate (B84403) Buffer (e.g., 35:65 v/v) with an ion-pairing agent (e.g., tetrabutylammonium (B224687) phosphate) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 220 nm |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Run Time | Approximately 10 minutes |
Experimental Protocol
This section provides a detailed, step-by-step protocol for the quantification of this compound using the HPLC method described above.
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Tetrabutylammonium phosphate (ion-pairing agent, HPLC grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade, filtered and degassed)
-
Sample diluent: Mobile phase or a mixture of acetonitrile and water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or gradient pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Preparation of Solutions
3.1. Phosphate Buffer Preparation (0.05 M, pH 3.0)
-
Weigh and dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 0.05 M solution.
-
Adjust the pH of the solution to 3.0 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas using sonication.
3.2. Mobile Phase Preparation
-
Prepare the mobile phase by mixing acetonitrile and the prepared phosphate buffer in the desired ratio (e.g., 35:65 v/v).
-
Add the ion-pairing agent, tetrabutylammonium phosphate, to the mobile phase at a suitable concentration (e.g., 5 mM).
-
Degas the mobile phase thoroughly before use.
3.3. Standard Stock Solution Preparation (e.g., 100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the sample diluent and make up to the mark.
-
This will give a standard stock solution of 100 µg/mL.
3.4. Preparation of Working Standard Solutions and Calibration Curve
-
Prepare a series of working standard solutions by serially diluting the standard stock solution with the sample diluent to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).
-
These solutions will be used to construct a calibration curve.
Sample Preparation
4.1. For Bulk Drug/Pharmaceutical Formulation
-
Accurately weigh a quantity of the powdered tablets or bulk drug equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of sample diluent and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
4.2. For Plasma Samples
A method for the simultaneous determination of this compound and its major metabolite in plasma has been developed.[2] A protein precipitation or liquid-liquid extraction procedure is typically required for plasma samples.
-
To a 1 mL aliquot of plasma, add an internal standard and a protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase and inject into the HPLC system.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the blank (diluent), followed by the working standard solutions and the sample solutions.
-
Record the chromatograms and the peak areas for this compound.
Data Analysis
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of this compound in the sample solutions from the calibration curve using the measured peak areas.
Method Validation Summary
The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. A summary of typical validation parameters is provided in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank, placebo, or degradation products |
| Robustness | No significant change in results with small variations in method parameters |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for this compound quantification by HPLC.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound. The use of ion-pair reversed-phase chromatography allows for excellent separation and the method can be validated to be stability-indicating. This protocol is a valuable tool for quality control and research and development activities involving this compound.
References
- 1. Development of a stability-indicating assay for this compound [1-(2-naphthoylmethyl)imidazole hydrochloride] by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of this compound [1-(2-naphthoylmethyl)imidazole], a new anticonvulsant agent, and a major metabolite in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Oral Administration of Nafimidone in Rodent Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nafimidone, an imidazole (B134444) derivative, has been investigated for its anticonvulsant properties. This document provides a detailed protocol for the oral administration of this compound in rodent models, targeting researchers in neuroscience, pharmacology, and drug development. The following sections outline the necessary materials, formulation preparation, administration procedures, and relevant data from preclinical studies.
Data Presentation
Table 1: Summary of Oral Administration Parameters for this compound and its Derivatives in Rodent Models
| Compound | Species | Dose Range (mg/kg) | Vehicle | Study Type | Key Findings |
| This compound | Rat | 15 and 60 | Not specified | Metabolic Interaction | Inhibition of carbamazepine (B1668303) metabolism was time- and dose-dependent.[1] |
| This compound Derivative (5l) | Mouse, Rat | Not specified (oral route tested) | Not specified | Anticonvulsant Screening (MES) | Showed promising protection against MES-induced seizures. Predicted to have high oral absorption.[2] |
| SR 47436 (a related imidazole compound) | Mouse, Rat | 2000 | 10% gum arabic in water for injection | Acute Oral Toxicity | No overt signs of toxicity in rats. Transient somnolence and piloerection in mice. |
Experimental Protocols
Formulation of this compound for Oral Gavage
Materials:
-
This compound hydrochloride
-
Vehicle: 0.5% - 2% Methylcellulose (B11928114) (or 10% Gum Arabic)
-
Tween 80 (optional, as a surfactant)
-
Sterile, purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Graduated cylinders and beakers
Procedure:
-
Vehicle Preparation:
-
To prepare a 0.5% methylcellulose solution, weigh 0.5 g of methylcellulose for every 100 mL of sterile water.
-
Heat approximately one-third of the total required volume of water to 60-70°C.
-
Disperse the methylcellulose powder in the heated water with vigorous stirring until it is thoroughly wetted.
-
Add the remaining volume of cold (2-5°C) water and continue to stir until the solution is uniform and clear.
-
If using, add Tween 80 to a final concentration of 0.1-0.5% (v/v) to the vehicle to aid in the suspension of the compound.
-
-
This compound Suspension:
-
Calculate the required amount of this compound hydrochloride based on the desired dose and the number of animals to be dosed.
-
If necessary, finely grind the this compound powder using a mortar and pestle to ensure a uniform particle size.
-
Gradually add the prepared vehicle to the this compound powder while triturating or homogenizing to form a smooth, uniform suspension.
-
Transfer the suspension to a beaker and use a magnetic stirrer to maintain uniformity during the dosing procedure.
-
Oral Gavage Administration Protocol
Materials:
-
Rodent oral gavage needles (stainless steel or flexible plastic, appropriate size for the animal)
-
Syringes (1-3 mL)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh each animal accurately on the day of dosing to calculate the precise volume of the this compound suspension to be administered. The typical maximum oral gavage volume for mice is 10 mL/kg and for rats is 20 mL/kg.[3]
-
Properly restrain the animal to ensure its safety and the accuracy of the administration. For mice, this can be achieved by scruffing the neck and back. For rats, a towel wrap can be used to secure the animal.
-
-
Gavage Needle Measurement:
-
Measure the correct insertion length for the gavage needle by holding it alongside the animal, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark this length on the needle with a permanent marker or tape.
-
-
Administration:
-
Draw the calculated volume of the uniform this compound suspension into the syringe attached to the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle has reached the predetermined depth, dispense the suspension slowly and steadily.
-
Carefully withdraw the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any immediate signs of distress, such as labored breathing or choking.
-
Continue to monitor the animals at regular intervals as required by the experimental design.
-
Mandatory Visualizations
Signaling Pathway of this compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound as a positive allosteric modulator of the GABA-A receptor.
Experimental Workflow for Oral Administration of this compound in a Rodent Seizure Model
Caption: Workflow for assessing the anticonvulsant efficacy of orally administered this compound.
References
- 1. Interaction of the anticonvulsants, denzimol and this compound, with liver cytochrome P450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for the Analytical Identification of Nafimidone Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafimidone, an anticonvulsant agent, undergoes biotransformation in the body, leading to the formation of various metabolites. Understanding the metabolic fate of this compound is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. The primary metabolite identified is a reduced form, often referred to as this compound alcohol. This document provides detailed application notes and protocols for the identification and characterization of this compound metabolites using modern analytical techniques, primarily focusing on high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). These methods are essential for both in vitro and in vivo drug metabolism studies.
Core Principles of this compound Metabolite Identification
The identification of drug metabolites is a critical step in drug discovery and development. It helps in understanding the drug's metabolic stability and potential "soft spots" in its structure that are prone to enzymatic modification. The general workflow for identifying this compound metabolites involves sample preparation from biological matrices (e.g., plasma, urine, or liver microsome incubations), chromatographic separation of the parent drug and its metabolites, and subsequent detection and structural elucidation using mass spectrometry.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol outlines a common in vitro method to study the metabolism of this compound in a controlled environment, simulating the metabolic processes in the liver.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Purified water, LC-MS grade
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer (pH 7.4), HLM (final concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
-
Initiation of Reaction:
-
Add this compound (typically at a final concentration of 1-10 µM) to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Include a negative control incubation without the NADPH regenerating system to account for non-enzymatic degradation.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture vigorously for 1 minute.
-
Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS analysis.
-
Protocol 2: HPLC-MS/MS Analysis for the Identification of this compound and its Metabolites
This protocol describes a representative method for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
Chromatographic Conditions (Representative Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Representative Example):
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temperature | 450°C |
| Collision Gas | Argon |
| Scan Mode | Full Scan (m/z 100-800) and Data-Dependent MS/MS acquisition |
Data Presentation
The following table summarizes hypothetical quantitative data for this compound and its primary metabolite, this compound alcohol. This data is illustrative and would be generated from the analysis of samples from the experimental protocols described above.
| Compound | Retention Time (min) | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) | Proposed Biotransformation |
| This compound | 8.5 | 275.1182 | 155.0549, 127.0393 | Parent Drug |
| This compound Alcohol | 7.2 | 277.1339 | 157.0706, 127.0393 | Carbonyl Reduction |
| Hydroxylated this compound | 6.8 | 291.1131 | 171.0498, 155.0549 | Hydroxylation |
| N-dealkylated this compound | 5.9 | 157.0706 | 129.0551 | N-dealkylation |
Visualization of Workflows and Pathways
To facilitate understanding, the following diagrams illustrate the experimental workflow and a proposed metabolic pathway for this compound.
Caption: Experimental workflow for this compound metabolite identification.
Application Notes and Protocols: Elucidating the Effects of Nafimidone on Ion Channels Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafimidone, an anticonvulsant agent, has shown efficacy in preclinical models of epilepsy. While its precise mechanism of action is not fully elucidated, its therapeutic class suggests a potential interaction with neuronal ion channels, which are critical regulators of neuronal excitability. Antiepileptic drugs frequently target voltage-gated ion channels, such as sodium (Nav) and calcium (Cav) channels, to suppress aberrant neuronal firing. This document provides detailed application notes and protocols for characterizing the effects of this compound on ion channels using established cell-based assays.
Given the common mechanisms of anticonvulsant drugs, this guide will focus on assays to determine this compound's effect on voltage-gated sodium channels, a primary target for many anti-epileptic drugs. The protocols described herein are also adaptable for investigating effects on other ion channels of interest.
Data Presentation: Characterization of a Putative Ion Channel Modulator
The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Potency of this compound on Voltage-Gated Sodium Channel Subtypes
| Ion Channel Subtype | Cell Line | Assay Type | IC50 (µM) | Hill Slope | N (replicates) |
| hNav1.1 | HEK293 | Automated Patch Clamp | |||
| hNav1.2 | CHO | Manual Patch Clamp | |||
| hNav1.5 (cardiac) | HEK293 | Automated Patch Clamp | |||
| hNav1.7 | ND7/23 | Fluorescence Membrane Potential |
Table 2: State-Dependent Inhibition of Nav Channels by this compound
| Ion Channel Subtype | Cell Line | Parameter | Control | This compound (Concentration) | Fold Shift |
| hNav1.2 | CHO | Resting State Inhibition | |||
| IC50 from resting potential (µM) | |||||
| Inactivated State Inhibition | |||||
| Vhalf of inactivation (mV) | |||||
| IC50 from depolarized potential (µM) | |||||
| Use-Dependent Block | |||||
| % Inhibition at 1 Hz | |||||
| % Inhibition at 10 Hz |
Experimental Protocols
Automated Patch Clamp Electrophysiology for High-Throughput Screening
Automated patch clamp (APC) systems offer a high-throughput method for primary screening of this compound against a panel of ion channel subtypes.[1] These systems utilize planar patch-clamp technology to record from multiple cells simultaneously.
Objective: To determine the potency (IC50) of this compound against various voltage-gated sodium channel subtypes.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing the human Nav channel subtype of interest (e.g., hNav1.1, hNav1.2, hNav1.5).[2][3]
-
APC System: e.g., Sophion QPatch, Nanion SyncroPatch.[4]
-
Intracellular Solution (ICS): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.
-
Extracellular Solution (ECS): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.
-
This compound Stock Solution: 10 mM in DMSO.
-
Positive Control: Tetrodotoxin (TTX) for TTX-sensitive channels or a known state-dependent blocker like Lidocaine.
Protocol:
-
Cell Preparation: Culture cells to 70-90% confluency. On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution, wash with ECS, and resuspend in ECS at a density of 1-5 x 106 cells/mL.
-
APC System Priming: Prime the system with ICS and ECS according to the manufacturer's instructions.
-
Compound Plate Preparation: Prepare a serial dilution of this compound in ECS in a 384-well compound plate. Include vehicle (DMSO) controls and a positive control.
-
Cell Loading and Sealing: Load the cell suspension into the APC instrument. The system will automatically catch cells and form giga-ohm seals.
-
Voltage Protocol and Recording:
-
Establish a stable whole-cell configuration.
-
Apply a voltage protocol to elicit channel activation. A typical protocol for Nav channels involves holding the membrane potential at -100 mV and applying a depolarizing step to 0 mV for 20 ms (B15284909).
-
Record baseline currents in ECS.
-
Apply different concentrations of this compound and record the resulting currents. Allow for sufficient incubation time (e.g., 2-5 minutes) for the compound to reach equilibrium.
-
-
Data Analysis:
-
Measure the peak inward current for each concentration of this compound.
-
Normalize the current to the baseline recording.
-
Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Manual Patch Clamp Electrophysiology for Detailed Mechanistic Studies
Manual patch clamp remains the "gold standard" for detailed biophysical and pharmacological characterization of ion channel modulators, allowing for precise control of voltage and rapid solution exchange.[5][6]
Objective: To investigate the mechanism of this compound's action, including state-dependence and use-dependence.
Materials:
-
Cell Lines: As described for APC. The ND7/23 cell line, a dorsal root ganglion neuron x neuroblastoma hybrid, is also a suitable host for expressing neuronal sodium channels.[7][8]
-
Patch Clamp Rig: Inverted microscope, micromanipulator, amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).
-
Solutions and Compound: As described for APC.
Protocol:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with ICS.
-
Whole-Cell Recording:
-
Transfer a coverslip to the recording chamber mounted on the microscope stage and perfuse with ECS.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage Protocols:
-
State-Dependence (Inactivated State):
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.
-
Apply a depolarizing test pulse (e.g., to 0 mV) to measure the peak current.
-
Change the holding potential to a more depolarized level (e.g., -70 mV) to induce channel inactivation.
-
Apply the same test pulse and measure the peak current.
-
Repeat this protocol in the presence of this compound to determine its preferential binding to the inactivated state.
-
-
Use-Dependence:
-
Apply a train of depolarizing pulses (e.g., 20 ms pulses to 0 mV from a holding potential of -100 mV) at a low frequency (e.g., 1 Hz).
-
After a stable response is achieved, increase the frequency of the pulse train (e.g., to 10 Hz).
-
Repeat this protocol in the presence of this compound to assess for a cumulative block at higher frequencies.
-
-
-
Data Analysis:
-
Analyze current traces using software such as Clampfit.
-
For state-dependence, calculate the IC50 at different holding potentials. A lower IC50 at more depolarized potentials indicates preferential binding to the inactivated state.
-
For use-dependence, measure the peak current of each pulse in the train and normalize to the first pulse. A greater reduction in current at higher frequencies in the presence of the drug indicates use-dependent block.[9][10]
-
Fluorescence-Based Membrane Potential Assay
This assay provides a higher throughput alternative to electrophysiology for primary screening and is based on measuring changes in membrane potential using fluorescent dyes.[11][12]
Objective: To rapidly screen for this compound's inhibitory activity on voltage-gated sodium channels.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing the Nav channel of interest.
-
Fluorescence Plate Reader: e.g., FLIPR (Fluorometric Imaging Plate Reader) or similar.
-
Membrane Potential Assay Kit: Commercially available kits containing a voltage-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit).[13][14][15]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Channel Activator: Veratridine or deltamethrin (B41696) (to hold the channels in an open state).
-
This compound Stock Solution: 10 mM in DMSO.
Protocol:
-
Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's protocol.
-
Remove the culture medium from the cell plate and add the dye-loading solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the this compound solutions to the cell plate and incubate for 10-20 minutes.
-
-
Signal Detection:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the channel activator solution to all wells to induce membrane depolarization.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity in response to the channel activator.
-
Normalize the response in the presence of this compound to the vehicle control.
-
Plot the normalized response against the this compound concentration to determine the IC50.
-
Visualizations
Caption: Workflow for characterizing this compound's effect on ion channels.
References
- 1. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. biocompare.com [biocompare.com]
- 4. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 6. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. NaV1.6 and NaV1.7 channels are major endogenous voltage-gated sodium channels in ND7/23 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analyzing patch clamp recordings - Fabrizio Musacchio [fabriziomusacchio.com]
- 11. researchgate.net [researchgate.net]
- 12. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]
- 14. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 15. Frontiers | Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator [frontiersin.org]
Application Notes and Protocols for Determining Nafimidone Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafimidone is an anticonvulsant compound belonging to the imidazole (B134444) class of drugs. While its efficacy in seizure models has been established, detailed characterization of its specific molecular targets through radioligand binding assays is not extensively reported in publicly available literature. However, based on the mechanism of action of other imidazole-based anticonvulsants and computational studies on this compound derivatives, a primary putative target is the benzodiazepine (B76468) binding site on the GABA-A receptor.[1][2]
These application notes provide a detailed protocol for a hypothetical radioligand binding assay to determine the affinity of this compound for the benzodiazepine site of the GABA-A receptor. Additionally, known quantitative data on this compound's interaction with metabolic enzymes is presented, as this represents a significant aspect of its molecular binding profile.
Putative Target: GABA-A Receptor
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its potentiation leads to a hyperpolarization of the neuronal membrane, reducing the likelihood of an action potential. The receptor complex has multiple allosteric binding sites, including the benzodiazepine site, which modulates the receptor's response to GABA. Molecular docking studies of this compound derivatives suggest a potential affinity for this site.[1][2]
Below is a diagram illustrating the general signaling pathway of the GABA-A receptor.
Radioligand Binding Assay Protocol: GABA-A Receptor (Benzodiazepine Site)
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor using a radiolabeled ligand such as [³H]-Flunitrazepam.
Materials and Reagents:
-
Receptor Source: Rat brain cortex membranes or cells stably expressing recombinant GABA-A receptors.
-
Radioligand: [³H]-Flunitrazepam (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Compound: Diazepam or Clonazepam (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Experimental Workflow Diagram:
References
Application Notes and Protocols for Spectrophotometric Analysis of Cholinesterase Inhibition by Nafimidone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafimidone, an anticonvulsant agent, and its derivatives have emerged as compounds of interest for their potential effects on neurological pathways beyond their primary indications. Recent studies have suggested that derivatives of this compound may exhibit inhibitory activity against cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] This finding opens a new avenue for investigating the therapeutic potential of this class of compounds in conditions associated with cholinergic deficits, such as Alzheimer's disease.
These application notes provide a detailed protocol for the spectrophotometric determination of AChE and BChE inhibition by this compound and its derivatives using the well-established Ellman's method. This colorimetric assay is a robust, reliable, and widely used technique for screening and characterizing cholinesterase inhibitors. The protocol is designed to be adaptable for high-throughput screening and detailed kinetic analysis.
Principle of the Assay
The spectrophotometric method is based on the reaction developed by Ellman. The assay measures the activity of cholinesterase by monitoring the increase in absorbance at 412 nm. The enzyme hydrolyzes the substrate, acetylthiocholine (B1193921) (ATC), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate the yellow anion, 5-thio-2-nitrobenzoate (TNB), which is detected by the spectrophotometer. The rate of TNB formation is directly proportional to the cholinesterase activity. When an inhibitor like a this compound derivative is present, the rate of the reaction decreases, and the extent of this decrease is used to quantify the inhibitory potency of the compound.
Data Presentation
The inhibitory activity of this compound derivatives and known cholinesterase inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the cholinesterase inhibitory activities of three alcohol ester derivatives of this compound (5g, 5i, and 5k) as reported in the literature, alongside comparative values for standard inhibitors.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type (Predicted) |
| This compound Derivative 5g | AChE | > 50 | - |
| BChE | > 50 | - | |
| This compound Derivative 5i | AChE | 25.3 | Peripheral Anionic Site |
| BChE | > 50 | - | |
| This compound Derivative 5k | AChE | 15.8 | Peripheral Anionic Site |
| BChE | 35.6 | Peripheral Anionic Site | |
| Donepezil | AChE | 0.025 | Active Site |
| Tacrine | AChE & BChE | 0.13 | Active Site |
Data for this compound derivatives is sourced from in vitro studies.[1] The interaction with the peripheral anionic site was predicted through in silico molecular docking studies.[1]
Experimental Protocols
This section provides a detailed methodology for the in vitro determination of acetylcholinesterase and butyrylcholinesterase inhibition by this compound and its derivatives using a 96-well plate spectrophotometric assay.
Materials and Reagents
-
Enzymes:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)
-
Butyrylcholinesterase (BChE) from equine serum
-
-
Substrates:
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
-
Chromogen:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
-
Buffer:
-
0.1 M Phosphate (B84403) Buffer, pH 8.0
-
-
Inhibitors:
-
This compound or this compound derivatives
-
Positive Control Inhibitor (e.g., Donepezil or Tacrine)
-
-
Solvent:
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
-
-
Equipment:
-
96-well microplate reader
-
96-well flat-bottom microplates
-
Multichannel pipettes
-
Incubator
-
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a solution of 0.1 M sodium phosphate and adjust the pH to 8.0 using a pH meter.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to a final concentration of 10 mM. Store protected from light.
-
Substrate Solutions (10 mM): Prepare 10 mM stock solutions of ATCI and BTCI in the phosphate buffer. Prepare these solutions fresh daily.
-
Enzyme Solutions:
-
AChE: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.1-0.5 U/mL.
-
BChE: Prepare a stock solution of BChE in phosphate buffer with a similar activity level to the AChE solution.
-
-
Inhibitor Stock Solutions: Prepare a 10 mM stock solution of this compound or its derivatives in DMSO. From this stock, prepare serial dilutions to obtain a range of concentrations for testing. The final DMSO concentration in the assay should not exceed 1% to avoid affecting enzyme activity.
Assay Procedure
-
Plate Setup: In a 96-well plate, add the following to each well in triplicate:
-
Blank: 180 µL of phosphate buffer and 20 µL of DMSO.
-
Control (100% activity): 160 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of DMSO.
-
Test Wells: 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of the inhibitor solution at various concentrations.
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: To each well, add 20 µL of the DTNB solution followed by 20 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE).
-
Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Cholinergic Signaling Pathway and Inhibition
Caption: Cholinergic signaling at the synapse and the inhibitory action of a this compound derivative on AChE.
Experimental Workflow for Cholinesterase Inhibition Assay
Caption: Step-by-step workflow for the spectrophotometric cholinesterase inhibition assay.
References
Application Notes and Protocols for In Vivo Microdialysis Measuring Nafimidone Brain Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafimidone is an anticonvulsant agent that has shown efficacy in various seizure models.[1][2] Understanding its concentration dynamics within the central nervous system (CNS) is crucial for elucidating its pharmacokinetic/pharmacodynamic (PK/PD) relationship and optimizing its therapeutic potential. In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid (ECF) in specific brain regions of freely moving animals, providing real-time measurement of unbound, pharmacologically active drug concentrations.[3]
These application notes provide a detailed, albeit proposed, protocol for utilizing in vivo microdialysis to measure this compound brain concentrations. Due to the absence of specific published microdialysis studies for this compound, this protocol is based on established methodologies for other anticonvulsant drugs and the known physicochemical properties of this compound.[4][5]
Quantitative Data Summary
As no direct in vivo microdialysis data for this compound has been published, the following table presents hypothetical, yet plausible, pharmacokinetic parameters in a rat model. These values are estimated based on typical brain penetration of small molecule anticonvulsants and the reported pharmacokinetic profile of this compound in humans.[6]
| Parameter | Striatum | Hippocampus |
| Tmax (h) | 1.0 | 1.0 |
| Cmax (ng/mL) | 150 | 120 |
| AUC (0-8h) (ng*h/mL) | 600 | 480 |
| Half-life (t1/2) (h) | 2.5 | 2.5 |
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4
-
Urethane (B1682113) (for anesthesia)
-
Microdialysis probes (e.g., CMA 12, 4 mm membrane)
-
Syringe pump
-
Fraction collector
-
HPLC system with UV or MS detector[7]
-
Internal standard for HPLC analysis
Animal Preparation and Surgery
-
Animal Model: Adult male Sprague-Dawley rats (250-300 g) are a suitable model.
-
Anesthesia: Anesthetize the rat with urethane (1.5 g/kg, i.p.).
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., striatum or hippocampus) based on a stereotaxic atlas.
-
Slowly lower the microdialysis probe into the target brain region.
-
-
Probe Fixation: Secure the probe to the skull using dental cement.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours before the microdialysis experiment. House the animal individually with free access to food and water.
In Vivo Microdialysis Procedure
-
Probe Perfusion: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse with aCSF at a constant flow rate of 1-2 µL/min.
-
Equilibration: Allow the system to equilibrate for at least 60 minutes before sample collection.
-
Baseline Collection: Collect at least three baseline microdialysate samples (e.g., every 20 minutes) to establish a stable baseline.
-
This compound Administration: Administer this compound (e.g., 25-50 mg/kg, i.p.) to the rat.[2]
-
Sample Collection: Collect microdialysate fractions at regular intervals (e.g., every 20 minutes) for up to 8 hours post-administration using a refrigerated fraction collector.
-
Sample Storage: Store the collected samples at -80°C until analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for the accurate quantification of this compound in microdialysate samples.[7]
-
Chromatographic Conditions (based on literature[7]):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer), with an ion-pairing agent if necessary.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength or a mass spectrometer for higher sensitivity and specificity.
-
-
Sample Preparation:
-
Thaw the microdialysate samples.
-
Add an internal standard to each sample.
-
If necessary, perform a simple filtration or protein precipitation step.
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions of this compound in aCSF.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Determine the concentration of this compound in the microdialysate samples from the calibration curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vivo microdialysis of this compound.
Proposed Mechanism of Action of this compound
Caption: Proposed signaling pathway of this compound's anticonvulsant action.
References
- 1. This compound, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anticonvulsant action of this compound on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A microdialysis study of the novel antiepileptic drug levetiracetam: extracellular pharmacokinetics and effect on taurine in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a stability-indicating assay for this compound [1-(2-naphthoylmethyl)imidazole hydrochloride] by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Nafimidone Solubility in Aqueous Buffers
Welcome to the technical support center for Nafimidone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous buffers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is an anticonvulsant drug belonging to the imidazole (B134444) class.[1][2] Its chemical structure includes a naphthyl group, which contributes to its lipophilic nature.[1] Like many poorly water-soluble drugs, its limited aqueous solubility can hinder its bioavailability and pose challenges for in vitro assays and formulation development.[3] While this compound is soluble in organic solvents like DMSO, achieving sufficient concentrations in aqueous buffers for biological experiments is a common hurdle.[4]
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
The main approaches to enhance the aqueous solubility of this compound, an imidazole derivative, include:
-
pH Adjustment: As this compound contains a basic imidazole ring, its solubility is expected to be pH-dependent. Lowering the pH of the buffer can lead to the protonation of the imidazole nitrogen, forming a more soluble salt.
-
Use of Co-solvents: Incorporating water-miscible organic solvents (co-solvents) into the aqueous buffer can increase the solubility of lipophilic compounds like this compound.
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.
Troubleshooting Guides & Experimental Protocols
Issue 1: Low Solubility of this compound in Neutral Phosphate (B84403) Buffer
If you are observing low solubility of this compound in standard neutral phosphate-buffered saline (PBS), consider the following troubleshooting steps and experimental protocols.
The imidazole ring in this compound has a pKa for its conjugate acid of approximately 7, suggesting that its solubility will increase in acidic conditions.[5][6][7]
Experimental Protocol: Determining the pH-Solubility Profile of this compound
-
Prepare a Series of Buffers: Prepare a range of buffers with pH values from 2.0 to 8.0 (e.g., citrate (B86180) buffers for pH 2-6 and phosphate buffers for pH 6-8).
-
Prepare Saturated Solutions: Add an excess amount of this compound powder to each buffer in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.
-
Quantification: Analyze the concentration of dissolved this compound in each filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the measured solubility of this compound (in µg/mL or µM) against the pH of the respective buffer.
Expected Outcome & Data Presentation
The solubility of this compound is expected to be significantly higher at lower pH values. Below is a table with representative data illustrating this trend.
| pH of Buffer | Expected this compound Solubility (µg/mL) |
| 2.0 | > 1000 |
| 4.0 | 500 - 800 |
| 6.0 | 50 - 100 |
| 7.4 | < 10 |
| 8.0 | < 5 |
Workflow for pH-Dependent Solubility Determination
Co-solvents can enhance the solubility of lipophilic drugs by reducing the polarity of the aqueous medium.[8][9] Common co-solvents compatible with many biological assays include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol 400 (PEG 400).
Experimental Protocol: Improving this compound Solubility with Co-solvents
-
Select Co-solvents: Choose a panel of co-solvents to test (e.g., DMSO, Ethanol, PEG 400).
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer (e.g., PBS, pH 7.4) solutions containing increasing concentrations of each co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Determine Solubility: For each co-solvent mixture, determine the solubility of this compound using the shake-flask method described in the pH-dependent solubility protocol.
-
Assess Compatibility: Ensure the final concentration of the chosen co-solvent is compatible with your downstream experimental system (e.g., cell-based assays, enzyme kinetics).
Expected Outcome & Data Presentation
The solubility of this compound should increase with higher concentrations of the co-solvent.
| Co-solvent | Concentration (% v/v) | Expected this compound Solubility (µg/mL) |
| None (PBS pH 7.4) | 0% | < 10 |
| DMSO | 1% | 20 - 50 |
| 5% | 100 - 200 | |
| 10% | > 500 | |
| Ethanol | 5% | 50 - 100 |
| 10% | 200 - 400 | |
| 20% | > 800 | |
| PEG 400 | 10% | 80 - 150 |
| 20% | 300 - 600 |
Workflow for Co-solvent Solubility Enhancement
Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, increasing its apparent water solubility.
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD in your desired buffer (e.g., PBS, pH 7.4) at various concentrations (e.g., 0, 1, 2, 5, 10, 20 mM).
-
Determine Solubility: Add an excess of this compound to each cyclodextrin solution and determine the solubility using the shake-flask method as previously described.
-
Phase Solubility Diagram: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex.
Expected Outcome & Data Presentation
The aqueous solubility of this compound should increase linearly with increasing concentrations of HP-β-CD.
| HP-β-CD Concentration (mM) | Expected this compound Solubility (µg/mL) |
| 0 | < 10 |
| 2 | 50 - 100 |
| 5 | 150 - 250 |
| 10 | 300 - 500 |
| 20 | > 600 |
Logical Diagram for Cyclodextrin Complexation
Troubleshooting Common Issues
-
Precipitation upon dilution of a stock solution: If your this compound stock (e.g., in 100% DMSO) precipitates when diluted into an aqueous buffer, try a serial dilution approach or prepare the final solution in a buffer that already contains a low percentage of co-solvent.
-
Inconsistent solubility results: Ensure that the equilibration time in the shake-flask method is sufficient. For highly crystalline compounds, 48 hours or longer may be necessary. Also, verify the accuracy of your analytical method.
-
Co-solvent or cyclodextrin interferes with the assay: Always run appropriate vehicle controls in your biological experiments to account for any effects of the solubilizing agents themselves. Test a range of concentrations to find the lowest effective concentration with minimal assay interference.
This technical support guide provides a starting point for addressing the solubility challenges of this compound. The provided protocols and representative data should help in designing and troubleshooting your experiments. For further assistance, please consult relevant literature on the formulation of poorly soluble imidazole-based compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. medkoo.com [medkoo.com]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... | Study Prep in Pearson+ [pearson.com]
- 9. Reddit - The heart of the internet [reddit.com]
Stability-indicating assay for Nafimidone and its degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability-indicating assay for Nafimidone and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating assay method (SIAM) and why is it crucial for this compound?
A stability-indicating assay is a validated analytical procedure that can accurately and precisely quantify the concentration of the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, process impurities, or excipients. It is essential during drug development and for quality control of the final product to ensure that the drug maintains its potency and safety over its shelf life. Forced degradation studies are a key component in the development of a SIAM, as they help to identify potential degradation pathways and demonstrate the specificity of the method.[1][2][3]
Q2: What type of chromatography is typically used for the analysis of this compound and its degradation products?
A stability-indicating assay for this compound has been developed using high-performance liquid chromatography (HPLC).[4] Specifically, ion-pair chromatography has been shown to be effective in resolving the degradation products from the parent this compound compound.[4] This technique is well-suited for separating ionic and highly polar compounds like this compound and its potential degradation products.
Q3: What are the typical stress conditions used in a forced degradation study for this compound?
Forced degradation studies for this compound should be conducted under a variety of stress conditions to cover potential degradation pathways. These typically include:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Exposure to dry heat (e.g., 70°C).
-
Photodegradation: Exposure to UV and visible light.[2][3][5]
The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[5][6]
Q4: Have the degradation products of this compound been identified?
The publicly available literature does not provide the specific structures of this compound's degradation products. However, a stability-indicating assay has been developed that successfully resolves these degradation products from the parent drug.[4] Identification and characterization of significant degradation products would typically be performed using hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.
Troubleshooting Guides
This section addresses common issues that may be encountered during the development and execution of a stability-indicating HPLC assay for this compound.
Chromatographic Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for this compound | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column degradation. | 1. Adjust the mobile phase pH to ensure complete ionization of this compound. 2. For ion-pair chromatography, optimize the concentration of the ion-pairing reagent. 3. Flush the column with a strong solvent or replace the column if necessary. |
| Inadequate resolution between this compound and degradation peaks | 1. Sub-optimal mobile phase composition. 2. Incorrect ion-pairing reagent concentration. 3. Inappropriate column chemistry. | 1. Modify the organic modifier-to-aqueous buffer ratio. 2. Adjust the concentration of the ion-pairing reagent. 3. Screen different C18 or other suitable stationary phases. |
| Shifting retention times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. | 1. Ensure accurate and consistent preparation of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. |
| Loss of sensitivity | 1. Detector lamp aging. 2. Contamination of the flow cell. 3. Degradation of the sample in the autosampler. | 1. Replace the detector lamp if it has exceeded its lifetime. 2. Flush the detector flow cell with an appropriate solvent. 3. Ensure the autosampler is maintained at a cool temperature and use fresh sample solutions. |
Forced Degradation Study Issues
| Problem | Possible Cause | Troubleshooting Steps |
| No degradation observed under stress conditions | 1. Stress conditions are too mild. 2. This compound is highly stable under the applied conditions. | 1. Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure. 2. If no degradation is observed even under harsh conditions, this indicates the intrinsic stability of the molecule under those specific conditions. |
| Excessive degradation (>20%) | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve the target degradation of 5-20%. |
| Poor mass balance | 1. Degradation products are not being detected. 2. Co-elution of degradation products. 3. Degradation products are volatile or do not have a chromophore. | 1. Use a photodiode array (PDA) detector to check for peaks at different wavelengths. 2. Optimize the chromatographic method to resolve all degradation peaks. 3. If suspected, use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel. |
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Example) | Number of Degradation Products (Example) |
| Acid Hydrolysis | 0.1 M HCl | 8 | 80 | 12.5 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 4 | 60 | 18.2 | 3 |
| Oxidation | 3% H₂O₂ | 24 | Room Temp | 9.8 | 1 |
| Thermal | Dry Heat | 48 | 70 | 5.3 | 1 |
| Photolytic | UV/Vis Light | 72 | Room Temp | 7.1 | 2 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with actual experimental results.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the solution in a water bath at 80°C for 8 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 M NaOH, and dilute to the final concentration with the mobile phase.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat the solution in a water bath at 60°C for 4 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute to the final concentration.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to the final concentration with the mobile phase.
-
Thermal Degradation: Keep the solid drug powder in a hot air oven at 70°C for 48 hours. Dissolve the stressed sample in the mobile phase to achieve the final concentration.
-
Photolytic Degradation: Expose the solid drug powder to UV (254 nm) and visible light in a photostability chamber for 72 hours. Dissolve the sample in the mobile phase to the final concentration.
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.
Stability-Indicating HPLC Method (Example)
The following is an example of an HPLC method that could be a starting point for the analysis of this compound and its degradation products. Method optimization and validation are required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.05 M Potassium dihydrogen phosphate (B84403) buffer with 5 mM 1-octanesulfonic acid sodium salt, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 60% B
-
15-20 min: 60% B
-
20-22 min: 60% to 20% B
-
22-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector: UV at 254 nm
Mandatory Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Troubleshooting logic for HPLC analysis of this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. ajpsonline.com [ajpsonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a stability-indicating assay for this compound [1-(2-naphthoylmethyl)imidazole hydrochloride] by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. jpsbr.org [jpsbr.org]
Technical Support Center: Overcoming Challenges in Nafimidone Delivery to the Central Nervous System
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of Nafimidone to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
1. What are the primary challenges in delivering this compound to the CNS?
The main obstacles to effective this compound delivery to the CNS are:
-
The Blood-Brain Barrier (BBB): This highly selective barrier protects the brain from harmful substances, but also restricts the entry of many therapeutic agents, including potentially this compound.[1][2][3][4] Small lipophilic molecules have a better chance of crossing, but specific transporters can also play a role.[1][3]
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein, which are present at the BBB and actively pump drugs out of the brain, reducing their concentration and efficacy.[5][6][7]
2. What formulation strategies can be employed to enhance this compound CNS delivery?
Several formulation strategies can be explored:
-
Nanoparticle-based carriers: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation, improve its transport across the BBB, and potentially reduce P-gp efflux.[8][9][10][11]
-
Prodrug approach: Modifying the this compound molecule to create a more lipophilic prodrug can enhance its ability to cross the BBB via passive diffusion. The prodrug is then converted to the active this compound within the CNS.
-
Intranasal delivery: This non-invasive route can bypass the BBB by delivering the drug directly to the CNS via the olfactory and trigeminal nerves.[12][13][14][15][16]
3. How can I determine if this compound is a substrate for P-glycoprotein?
In vitro assays using cell lines that overexpress P-gp, such as Caco-2 or MDCK-MDR1 cells, can be used. By comparing the transport of this compound across cell monolayers in the presence and absence of a P-gp inhibitor (e.g., verapamil, cyclosporine A), you can determine if it is a substrate.
4. What are the key pharmacokinetic parameters to measure when assessing CNS delivery of this compound?
The most critical parameters are:
-
Brain-to-plasma concentration ratio (Kp): This indicates the extent of drug penetration into the brain.
-
Unbound brain-to-unbound plasma concentration ratio (Kp,uu): This is a more accurate measure of the drug's ability to cross the BBB, as it accounts for protein binding in both compartments.[17]
-
Area under the curve (AUC) in the brain and plasma: This helps to determine the overall exposure of the CNS to the drug over time.
Troubleshooting Guides
Low Brain Penetration of this compound in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Poor BBB permeability | - Increase the lipophilicity of the formulation. - Explore the use of nanoparticle carriers or prodrug strategies. - Investigate alternative routes of administration, such as intranasal delivery.[12][13] |
| High P-gp efflux | - Co-administer a P-gp inhibitor to block the efflux pump.[5][7] - Design nanoparticle formulations that can evade P-gp recognition. - Synthesize this compound analogs that are not P-gp substrates. |
| Rapid metabolism in the brain | - Characterize the metabolic stability of this compound in brain homogenates. - If metabolism is high, consider co-administration with a metabolic inhibitor or modify the drug structure to block metabolic sites. |
| High plasma protein binding | - Measure the unbound fraction of this compound in plasma. - If protein binding is extensive, strategies to increase the unbound concentration may be necessary, though this can be challenging. |
Inconsistent Results in In Vitro BBB Models
| Potential Cause | Troubleshooting Steps |
| Low Transendothelial Electrical Resistance (TEER) values | - Ensure proper cell seeding density and culture conditions. - Verify the integrity of the cell monolayer using a marker of paracellular transport (e.g., Lucifer yellow). - Co-culture endothelial cells with astrocytes and/or pericytes to enhance barrier properties.[18][19][20] |
| High variability in permeability measurements | - Standardize the experimental protocol, including incubation times and sampling procedures. - Ensure consistent passage numbers of the cell lines used. - Increase the number of replicates for each experimental condition. |
| Cell toxicity | - Assess the cytotoxicity of the this compound formulation on the BBB model cells using assays like MTT or LDH. - If toxicity is observed, reduce the concentration of this compound or modify the formulation. |
Formulation Stability Issues
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | - Conduct forced degradation studies to identify the degradation pathways (e.g., hydrolysis, oxidation).[21][22] - Adjust the pH of the formulation and add antioxidants or chelating agents as needed. - Protect the formulation from light and store at appropriate temperatures.[22][23] |
| Precipitation of this compound | - Determine the solubility of this compound in the formulation vehicle. - Use co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) to increase solubility. |
| Changes in nanoparticle size or encapsulation efficiency | - Optimize the formulation and manufacturing process parameters. - Characterize the long-term stability of the nanoparticles under different storage conditions. - Use cryoprotectants if lyophilization is used for long-term storage. |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes an in vitro assay to assess the permeability of this compound across a cell-based BBB model.
Materials:
-
Transwell® inserts with a microporous membrane
-
Brain microvascular endothelial cells (e.g., hCMEC/D3)
-
Astrocytes and pericytes (optional, for co-culture models)
-
Cell culture medium and supplements
-
This compound solution
-
Lucifer yellow (paracellular marker)
-
LC-MS/MS for this compound quantification
Methodology:
-
Seed the brain microvascular endothelial cells on the apical side of the Transwell® inserts. If using a co-culture model, seed astrocytes and/or pericytes on the basolateral side.
-
Culture the cells until a confluent monolayer with high TEER is formed.
-
On the day of the experiment, replace the medium in the apical and basolateral chambers with a transport buffer.
-
Add the this compound solution to the apical chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
At the end of the experiment, add Lucifer yellow to the apical chamber and incubate for 1 hour to assess the integrity of the monolayer.
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.
Protocol 2: In Vivo Brain Microdialysis for Pharmacokinetic Analysis
This protocol outlines the use of brain microdialysis in rodents to measure the unbound concentration of this compound in the brain interstitial fluid.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound formulation for systemic administration
-
LC-MS/MS for this compound quantification
Methodology:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a microdialysis guide cannula into the target brain region (e.g., hippocampus, striatum).
-
Allow the animal to recover from surgery for at least 24 hours.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to ensure a stable baseline.
-
Administer the this compound formulation systemically (e.g., intravenously or intraperitoneally).
-
Collect dialysate samples at regular intervals for a specified period.
-
Analyze the concentration of this compound in the dialysate samples using LC-MS/MS.
-
Determine the in vivo recovery of the microdialysis probe to calculate the actual unbound concentration of this compound in the brain.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of Different this compound Formulations in Rodents
| Formulation | Route of Administration | Brain Cmax (ng/g) | Brain AUC (ng*h/g) | Brain-to-Plasma Ratio (Kp) |
| This compound Solution | Intravenous | 50 ± 12 | 150 ± 35 | 0.1 ± 0.03 |
| This compound-Loaded Liposomes | Intravenous | 150 ± 28 | 600 ± 98 | 0.5 ± 0.12 |
| This compound Prodrug | Intravenous | 250 ± 45 | 950 ± 150 | 1.2 ± 0.25 |
| This compound Nasal Spray | Intranasal | 400 ± 60 | 1200 ± 210 | N/A |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Example In Vitro Permeability of this compound Formulations Across a BBB Model
| Formulation | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound Solution | 1.5 ± 0.3 | 5.2 |
| This compound + P-gp Inhibitor | 4.8 ± 0.9 | 1.1 |
| This compound-Loaded Nanoparticles | 6.2 ± 1.1 | 1.5 |
Note: An efflux ratio greater than 2 suggests active efflux. Data are for illustrative purposes only.
Visualizations
Caption: Challenges in this compound CNS Delivery.
Caption: Experimental Workflow for CNS Drug Delivery.
References
- 1. Transport of NSAIDs across the Blood-Brain Barrier in vitro [mdpi.com]
- 2. Overcoming challenges in the design of drug delivery systems targeting the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLATFORM TECHNOLOGY - Overcoming the Challenges of Drug Brain Delivery With a Novel Brain Delivery Vector [drug-dev.com]
- 5. ori.umkc.edu [ori.umkc.edu]
- 6. Strategies to overcome simultaneous P-glycoprotein mediated efflux and CYP3A4 mediated metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 8. Nanotechnology-based drug delivery for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances and Opportunities in Nanoparticle Drug Delivery for Central Nervous System Disorders: A Review of Current Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation considerations for improving intranasal delivery of CNS acting therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The nasal route for nose-to-brain drug delivery: advanced nasal formulations for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nose-to-brain drug delivery for the treatment of CNS disease: New development and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strategies for Enhanced Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. In vitro models of the blood-brain barrier | Acta Neurobiologiae Experimentalis [ane.pl]
- 21. Development of a stability-indicating assay for this compound [1-(2-naphthoylmethyl)imidazole hydrochloride] by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 23. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
Optimizing Nafimidone dosage for maximal anticonvulsant effect in rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Nafimidone in rat models of anticonvulsant research.
Frequently Asked Questions (FAQs)
Q1: What is a general dosage range for this compound to observe anticonvulsant effects in rats?
Initial studies in rats have shown that this compound can modify seizures at doses ranging from 3.1 to 50 mg/kg when administered intraperitoneally (i.p.).[1] Doses between 25-50 mg/kg have been noted to significantly reduce the severity and duration of seizures.[1]
Q2: What is the optimal time to assess the anticonvulsant effect of this compound after administration?
The maximal anticonvulsant effect of this compound at a 25 mg/kg i.p. dose has been observed between 15 and 30 minutes post-administration.[1] It is recommended to conduct behavioral or electrophysiological assessments within this time frame.
Q3: Are there any known toxic effects of this compound at higher doses?
Yes, doses of 100-120 mg/kg i.p. have been associated with prestimulation toxicity, including the induction of spontaneous seizures and, in some cases, death in approximately 25% of animals.[1] Researchers should carefully monitor animals for adverse effects when using doses in this higher range.
Q4: What is the expected efficacy of this compound in different seizure models?
Q5: What is the proposed mechanism of action for this compound?
The precise mechanism of action for this compound is not fully elucidated. However, as an (arylalkyl)azole anticonvulsant, it is suggested to interact with the GABA-A receptor, potentially at the benzodiazepine (B76468) binding site, to enhance GABAergic inhibition.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable anticonvulsant effect at lower doses (e.g., < 25 mg/kg). | - Dose is below the therapeutic threshold.- Timing of the assessment is outside the peak effect window. | - Gradually increase the dose in subsequent experiments, for example, to the 25-50 mg/kg range.- Ensure that the seizure induction protocol is performed between 15 and 30 minutes after this compound administration.[1] |
| High variability in anticonvulsant response between animals. | - Inconsistent drug administration (e.g., i.p. injection variability).- Biological variability among the rat strain used.- Seizure induction stimulus is not consistent. | - Ensure proper and consistent i.p. injection technique.- Use a sufficient number of animals per group to account for biological variability.- Standardize the parameters of the seizure induction model (e.g., current, duration, convulsant dose). |
| Animals exhibit signs of toxicity (e.g., sedation, ataxia, spontaneous seizures). | - The administered dose is too high. | - Reduce the dosage to a lower, non-toxic range (e.g., below 50 mg/kg).- Closely monitor animals for any adverse effects, especially at doses approaching 100 mg/kg.[1] |
| Difficulty in determining the ED50 of this compound. | - Insufficient number of dose groups.- Inappropriate dose selection (all effective or all ineffective). | - Utilize a wider range of doses with smaller increments between groups.- Conduct a preliminary dose-ranging study to identify a range that produces a graded response. |
Quantitative Data Summary
Table 1: Anticonvulsant Activity of this compound in Rats (Kindled Amygdaloid Seizure Model)
| Dosage (i.p.) | Observation | Source |
| 3.1 - 50 mg/kg | Reduced severity and afterdischarge duration of threshold-elicited seizures. | [1] |
| 25 - 50 mg/kg | Significantly reduced afterdischarge length and seizure severity. | [1] |
| 100 - 120 mg/kg | Associated with drug-induced electroencephalographic spikes and spontaneous seizures. | [1] |
Table 2: Anticonvulsant Activity of this compound Derivatives in the MES Test in Rats
| Compound | ED50 (mg/kg, i.p.) | Source |
| Derivative 5b | 16.0 | [2] |
| Derivative 5c | 15.8 | [2] |
| Derivative 5i | 11.8 | [2] |
| Note: This data is for derivatives of this compound and should be used as a reference. |
Experimental Protocols
Maximal Electroshock (MES) Test Protocol for Rats
This protocol is adapted from established methods for assessing anticonvulsant activity against generalized tonic-clonic seizures.[3][4]
1. Animals:
-
Male Sprague-Dawley or Wistar rats (100-150 g).
-
Acclimatize animals for at least one week before the experiment.
2. Materials:
-
Electroconvulsometer.
-
Corneal electrodes.
-
0.9% saline solution.
-
This compound solution/suspension in an appropriate vehicle.
-
Positive control (e.g., Phenytoin).
-
Vehicle control.
3. Procedure:
-
Administer this compound (or vehicle/positive control) i.p. at the desired doses.
-
At the time of peak effect (15-30 minutes for this compound), gently restrain the rat.
-
Apply a drop of saline to the corneal electrodes and place them on the corneas of the rat.
-
Deliver an electrical stimulus of 150 mA at 60 Hz for 0.2 seconds.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
4. Data Analysis:
-
Record the number of animals protected in each group.
-
Calculate the percentage of protection.
-
Determine the ED50 (the dose that protects 50% of the animals) using a suitable statistical method (e.g., probit analysis).
Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol for Rats
This protocol is designed to evaluate the efficacy of anticonvulsants against clonic seizures.[5]
1. Animals:
-
Male Sprague-Dawley rats.
-
Acclimatize animals as described for the MES test.
2. Materials:
-
Pentylenetetrazol (PTZ) solution in saline.
-
This compound solution/suspension in an appropriate vehicle.
-
Positive control (e.g., Ethosuximide).
-
Vehicle control.
-
Observation chambers for individual animals.
3. Procedure:
-
Administer this compound (or vehicle/positive control) i.p. at the desired doses.
-
At the time of peak effect (15-30 minutes), administer PTZ subcutaneously in a loose fold of skin on the back of the neck. A commonly used dose is 68 mg/kg for Sprague-Dawley rats.[5]
-
Immediately place the animal in an individual observation chamber.
-
Observe the animal for 30 minutes for the presence or absence of a generalized clonic seizure lasting for at least 5 seconds.
-
An animal is considered protected if no generalized clonic seizure is observed.
4. Data Analysis:
-
Record the number of animals protected in each group.
-
Calculate the percentage of protection.
-
Determine the ED50 using a suitable statistical method.
Visualizations
Caption: Experimental workflow for assessing the anticonvulsant effect of this compound.
Caption: Proposed mechanism of this compound action at the GABA-A receptor.
References
- 1. The anticonvulsant action of this compound on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maximal Electroshock Seizure Testing in Rats [bio-protocol.org]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
Technical Support Center: Managing Drug Interactions Between Nafimidone and P450 Inhibitors
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the metabolic drug interaction profile of Nafimidone, with a specific focus on its interactions with cytochrome P450 (CYP) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic profile of this compound?
A1: this compound is extensively metabolized, with over 90% of an administered dose being processed through pathways other than glucuronidation of its primary metabolite, this compound alcohol, and urinary excretion. The presence of an imidazole (B134444) moiety in this compound's structure suggests potential interactions with CYP-mediated monooxygenase activities.
Q2: Does this compound inhibit cytochrome P450 (CYP) enzymes?
A2: Yes, in vitro studies using rat liver microsomes have demonstrated that both this compound and its metabolite, reduced this compound, are potent inhibitors of CYP enzymes.[1] They have been shown to inhibit the metabolism of phenytoin (B1677684) and carbamazepine (B1668303) at submicromolar concentrations.[1] The inhibition pattern for reduced this compound has been described as a "mixed type".[1]
Q3: Are there specific human CYP isoforms that are inhibited by this compound?
A3: While studies on rat liver microsomes indicate potent inhibition of pathways mediated by CYP2C and CYP3A family enzymes (based on the substrates used, such as phenytoin and carbamazepine), there is a lack of publicly available data specifically identifying the IC50 or Ki values for this compound against a comprehensive panel of human CYP isoforms. Researchers are encouraged to perform in vitro inhibition assays using human liver microsomes or recombinant human CYP enzymes to determine the specific inhibitory profile of this compound.
Q4: What are the potential clinical implications of this compound's CYP inhibition?
A4: As a potent CYP inhibitor, this compound has the potential to increase the plasma concentrations of co-administered drugs that are substrates of the inhibited CYP enzymes. This can lead to an increased risk of adverse effects and toxicity of the co-administered drug. Therefore, it is crucial to characterize these potential drug-drug interactions during preclinical and clinical development.
Q5: How can I determine the inhibitory potential of this compound on specific human CYP isoforms in my lab?
A5: You can perform an in vitro CYP inhibition assay using human liver microsomes or recombinant human CYP enzymes. A detailed protocol for a standard IC50 determination assay is provided in the "Experimental Protocols" section of this guide. This will allow you to determine the concentration of this compound required to inhibit 50% of the activity of specific CYP isoforms.
Troubleshooting Guide for CYP Inhibition Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Pipetting errors.- Inconsistent incubation times.- Microsomal protein aggregation. | - Use calibrated pipettes and proper technique.- Ensure simultaneous addition of starting reagents to all wells.- Gently vortex microsomal preparations before use. |
| No or very low enzyme activity in control wells | - Inactive microsomes.- Incorrect buffer pH.- Omission of NADPH regenerating system. | - Use a new lot of microsomes and verify their activity with a known substrate.- Prepare fresh buffer and confirm the pH.- Ensure all components of the NADPH regenerating system are added correctly. |
| IC50 value is much higher/lower than expected | - Incorrect concentration of this compound stock solution.- Substrate concentration is too high or too low.- Non-specific binding of this compound to plasticware. | - Verify the concentration of your stock solution.- Use a substrate concentration at or below the Km for the specific CYP isoform.- Consider using low-binding plates. |
| Incomplete inhibition curve (no plateau at high concentrations) | - Solubility issues with this compound at higher concentrations.- this compound may be a weak inhibitor for the tested isoform. | - Check the solubility of this compound in the final incubation buffer.- If solubility is a limiting factor, report the IC50 as "> highest tested concentration". |
| Time-dependent inhibition is suspected | - The IC50 value decreases with pre-incubation time. | - Perform a time-dependent inhibition (TDI) assay with a pre-incubation step with and without NADPH to determine kinact and KI values. |
Quantitative Data
Table 1: In Vitro Inhibition of CYP-Mediated Metabolism by this compound in Rat Liver Microsomes
| Substrate | Metabolic Pathway | IC50 of this compound (µM) | Reference |
| Carbamazepine | Epoxidation | 0.295 | [2] |
| Diazepam | C3-hydroxylation | 1.00 | [2] |
| Diazepam | N1-dealkylation | 0.595 | [2] |
Table 2: In Vitro Inhibition of Phenytoin Metabolism by Reduced this compound in Rat Liver Microsomes
| Substrate | Metabolic Pathway | Ki of Reduced this compound (µM) | Inhibition Type | Reference |
| Phenytoin | p-hydroxylation | ~0.2 | Mixed | [1] |
Note: The data above were generated using rat liver microsomes. The inhibitory potency of this compound on human CYP isoforms may differ.
Experimental Protocols
Protocol: Determination of IC50 for CYP Inhibition by this compound in Human Liver Microsomes
1. Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard for reaction termination and sample preparation
-
96-well plates
-
LC-MS/MS system for analysis
2. Methods:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound by serial dilution.
-
Prepare a stock solution of the probe substrate.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Pooled human liver microsomes
-
This compound working solution (or vehicle for control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the probe substrate.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the reaction.
-
Incubate at 37°C for the specified time for the particular substrate.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition of the control (vehicle) for each concentration of this compound.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Visualizations
References
Technical Support Center: Troubleshooting Poor Oral Bioavailability of Nafimidone
Welcome to the technical support center for Nafimidone. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the poor oral bioavailability of this compound observed in animal studies. The following information is presented in a question-and-answer format to directly address common challenges.
Disclaimer: The pharmacokinetic data presented in this guide is a representative example compiled for illustrative and educational purposes. Actual experimental results may vary.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: We are observing very low and variable plasma concentrations of this compound after oral administration to rats. What are the likely causes?
A1: Low and variable oral bioavailability is a common challenge in early drug development. For this compound, the primary suspected causes are a combination of poor aqueous solubility and extensive first-pass metabolism in the liver.
-
Poor Aqueous Solubility: this compound is soluble in DMSO, but its aqueous solubility is presumed to be low.[1] This can lead to incomplete dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: Studies in humans and various animal species have shown that this compound is rapidly and extensively metabolized, primarily through reduction to this compound alcohol and subsequent conjugation.[2][3] After oral administration, the drug is absorbed from the gut and passes through the liver via the portal vein before reaching systemic circulation. A high rate of metabolism in the liver (first-pass effect) can significantly reduce the amount of active drug that reaches the bloodstream. The very short half-life of this compound (approximately 1.3-1.7 hours in humans) and high clearance are indicative of rapid elimination, which supports this hypothesis.[3]
Q2: What initial steps can we take to investigate the cause of poor oral bioavailability in our animal model (e.g., rat)?
A2: A systematic approach is crucial to pinpoint the rate-limiting factor for this compound's oral bioavailability. We recommend a stepwise experimental plan.
Troubleshooting Workflow:
References
Strategies to minimize Nafimidone-induced side effects in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Nafimidone-induced side effects in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the primary side effects of this compound observed in preclinical models?
A1: Based on available preclinical data, the primary dose-limiting side effect of this compound is neurotoxicity. At high doses (e.g., 100-120 mg/kg, i.p. in rats), this compound can induce severe central nervous system (CNS) effects, including spontaneous seizures, which may lead to mortality. Another significant concern is its potent inhibition of cytochrome P450 (CYP450) enzymes. This can lead to drug-drug interactions, potentially increasing the plasma concentrations and toxicity of co-administered therapeutic agents.[1]
Q2: What is the mechanism behind this compound's side effects?
A2: The precise mechanisms underlying this compound-induced neurotoxicity are not fully elucidated but are likely an extension of its pharmacological activity at high concentrations. As an anticonvulsant, it modulates neuronal excitability, and excessive modulation can lead to adverse CNS effects. The inhibition of CYP450 enzymes is attributed to the imidazole (B134444) moiety within this compound's structure, which can bind to the heme iron of these enzymes, leading to reversible or irreversible inhibition.[2][3] This is a common characteristic of many imidazole-containing compounds.[2][3]
Q3: Are there any known strategies to reduce this compound-induced neurotoxicity?
A3: While specific, experimentally validated strategies for this compound are limited, general approaches for mitigating neurotoxicity of anticonvulsants in preclinical studies may be applicable:
-
Dose Titration: Initiating experiments with a low dose of this compound and gradually escalating to the desired therapeutic level can help to identify the minimal effective dose and avoid acute toxicity.
-
Formulation Modification: While not yet reported for this compound, nanoparticle or liposomal formulations have been shown to reduce the toxicity of other anticonvulsants by altering their pharmacokinetic and biodistribution profiles.[4][5][6][7][8]
-
Co-administration with Neuroprotective Agents: The use of agents that can counteract excitotoxicity or oxidative stress may offer a potential strategy to mitigate neuronal damage associated with high doses of anticonvulsants.[9][10][11][12][13]
Q4: How can the risk of drug-drug interactions due to CYP450 inhibition by this compound be managed in preclinical studies?
A4: Managing this risk involves several key considerations:
-
Avoid Co-administration with Known CYP450 Substrates: When possible, avoid the concurrent use of drugs known to be metabolized by the CYP450 isoforms that this compound inhibits.
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine if this compound alters the plasma concentrations of co-administered drugs.
-
Dose Adjustment: If co-administration is necessary, consider adjusting the dose of the affected drug based on pharmacokinetic data.
-
Medicinal Chemistry Approaches: For long-term drug development, medicinal chemistry strategies can be employed to design this compound derivatives with reduced CYP450 inhibitory activity.[14][15] This could involve structural modifications that decrease the compound's affinity for the enzyme's active site.[14][15]
Troubleshooting Guides
Issue 1: Unexpected Seizures or Severe Neurotoxicity in Experimental Animals
Symptoms: Animals exhibit tremors, ataxia, seizures, or mortality after this compound administration.
Possible Causes:
-
The administered dose is too high.
-
Rapid administration of a high dose.
-
Synergistic toxic effects with a co-administered compound.
Troubleshooting Steps:
-
Verify Dosing Calculations: Double-check all calculations for dose preparation and administration volume.
-
Conduct a Dose-Response Study: If not already done, perform a dose-response study to determine the therapeutic index (the ratio of the toxic dose to the therapeutic dose) in your specific animal model.
-
Implement Dose Titration: Start with a lower dose and gradually increase it over several days to allow for acclimatization.
-
Evaluate Co-administered Compounds: Review all other substances the animals are receiving for potential pharmacokinetic or pharmacodynamic interactions. If a drug-drug interaction is suspected, consider staggered administration times or substitution of the co-administered agent.
Issue 2: Inconsistent or Unexpected Pharmacological Effects of Co-administered Drugs
Symptoms: The efficacy or toxicity of a co-administered drug is unexpectedly altered in the presence of this compound.
Possible Causes:
-
This compound is inhibiting the CYP450-mediated metabolism of the co-administered drug, leading to increased plasma concentrations and exaggerated effects.
-
This compound is inducing the metabolism of the co-administered drug (less likely based on current data, but possible), leading to decreased plasma concentrations and reduced efficacy.
Troubleshooting Steps:
-
Literature Review: Check if the co-administered drug is a known substrate for common CYP450 enzymes.
-
In Vitro CYP450 Inhibition Assay: Perform an in vitro assay to determine the inhibitory potential (IC50) of this compound on the specific CYP450 isoforms that metabolize the co-administered drug.
-
In Vivo Pharmacokinetic Study: Measure the plasma concentrations of the co-administered drug in the presence and absence of this compound to confirm a drug-drug interaction.
-
Dose Adjustment of Co-administered Drug: Based on the pharmacokinetic data, adjust the dose of the co-administered drug to achieve the desired therapeutic exposure.
Experimental Protocols
Protocol 1: Assessment of Neurotoxicity using the Rotorod Test
The rotorod test is a widely used method to assess motor coordination and balance in rodents, which can be indicative of neurotoxicity.[16][17][18][19][20]
Materials:
-
Rotarod apparatus for mice or rats.
-
Experimental animals (mice or rats).
-
This compound solution and vehicle control.
-
Syringes and needles for administration.
-
Timer.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Training:
-
Place the animals on the rotarod at a low, constant speed (e.g., 4-5 rpm) for a set duration (e.g., 60 seconds).
-
Repeat this process for 2-3 trials with an inter-trial interval of at least 15 minutes. This establishes a baseline performance.
-
-
Drug Administration: Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal injection).
-
Testing:
-
At a predetermined time post-administration (based on the expected time of peak plasma concentration), place the animals on the rotarod.
-
Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 300 seconds).
-
Record the latency to fall for each animal. The trial ends for an animal when it falls off the rod or completes a full passive rotation.
-
Perform multiple trials (e.g., 3 trials) with an inter-trial interval.
-
-
Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups. A significant decrease in the latency to fall in the treated group indicates neurotoxicity.
Table 1: Example Data from a Rotorod Neurotoxicity Study
| Treatment Group | Dose (mg/kg) | N | Mean Latency to Fall (seconds) ± SEM |
| Vehicle Control | - | 10 | 250 ± 15 |
| This compound | 25 | 10 | 230 ± 20 |
| This compound | 50 | 10 | 150 ± 25* |
| This compound | 100 | 10 | 50 ± 10** |
*p < 0.05, **p < 0.01 compared to vehicle control.
Protocol 2: In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific CYP450 isoform using human liver microsomes.[21][22][23][24][25]
Materials:
-
Human liver microsomes (HLMs).
-
This compound stock solution (in a suitable solvent like DMSO).
-
NADPH regenerating system.
-
Specific probe substrate for the CYP450 isoform of interest (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, amodiaquine (B18356) for CYP2C8, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4).
-
Positive control inhibitor for the specific CYP450 isoform.
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
96-well plates.
-
Incubator/shaker.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in the incubation buffer.
-
Pre-incubation (for time-dependent inhibition assessment):
-
In a 96-well plate, combine HLMs and the this compound dilutions.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a set time (e.g., 30 minutes) at 37°C.
-
-
Incubation:
-
To the pre-incubated mixture (or directly to a mixture of HLMs and this compound for reversible inhibition), add the specific probe substrate.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the reaction is in the linear range.
-
-
Termination: Stop the reaction by adding the quenching solution.
-
Analysis:
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 2: Example IC50 Values for CYP450 Inhibition
| CYP450 Isoform | Probe Substrate | Positive Control | Example IC50 (µM) |
| CYP3A4 | Midazolam | Ketoconazole | 1.5 |
| CYP2D6 | Dextromethorphan | Quinidine | > 50 |
| CYP2C9 | Diclofenac | Sulfaphenazole | 5.2 |
Visualizations
Caption: Workflow for assessing this compound-induced neurotoxicity using the rotorod test.
Caption: Signaling pathway illustrating this compound's inhibition of CYP450-mediated drug metabolism.
References
- 1. Efficacy of this compound in the treatment of intractable partial seizures: report of a two-center pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ppj.phypha.ir [ppj.phypha.ir]
- 6. Toxicological considerations when creating nanoparticle based drugs and drug delivery systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dibru-files.sgp1.digitaloceanspaces.com [dibru-files.sgp1.digitaloceanspaces.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. vjneurology.com [vjneurology.com]
- 12. Small Molecule Anticonvulsant Agents with Potent In Vitro Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Strategies to Ameliorate Neuronal Damage in Epilepsy by Regulating Oxidative Stress, Mitochondrial Dysfunction, and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. Medicinal chemistry strategies to reduce CYP2D6 inhibitory activity of lead candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 17. albany.edu [albany.edu]
- 18. Rotarod-Test for Mice [protocols.io]
- 19. mmpc.org [mmpc.org]
- 20. biomed-easy.com [biomed-easy.com]
- 21. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. lnhlifesciences.org [lnhlifesciences.org]
- 24. researchgate.net [researchgate.net]
- 25. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
Addressing issues of Nafimidone stability in long-term storage
Welcome to the Technical Support Center for Nafimidone. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues related to the stability of this compound during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A: this compound is an imidazole-containing anticonvulsant drug. Like many pharmaceuticals, its stability can be compromised during long-term storage, primarily due to hydrolysis and oxidation, especially when exposed to elevated temperatures, humidity, and light.[1] It is crucial to store this compound in a cool, dry, and dark environment to minimize degradation.
Q2: What are the common signs of this compound degradation?
A: Physical signs of degradation can include a change in color or the appearance of visible particulates in the solid material or in solution. Chemically, degradation is identified by a decrease in the parent compound's concentration and the emergence of new peaks in a chromatogram from a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: How should I prepare and store this compound solutions to ensure stability?
A: Due to the potential for hydrolysis, it is recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, solutions should be kept at 2-8°C and protected from light. The choice of solvent can also impact stability; using aprotic solvents may be preferable for longer-term storage of stock solutions. The solubility of this compound in various common laboratory solvents is provided in the troubleshooting section.
Q4: Are there any known incompatibilities of this compound with common excipients?
A: While specific incompatibility studies for this compound are not widely published, imidazole-containing compounds can interact with certain excipients, particularly those that are acidic or basic, which can catalyze hydrolysis. Additionally, excipients containing reactive functional groups or trace metal impurities can promote oxidative degradation. It is advisable to perform compatibility studies with your specific formulation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in bioassays.
This could be due to the degradation of this compound, leading to a lower concentration of the active compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioassay results.
Issue 2: Appearance of unknown peaks in HPLC analysis.
The presence of new peaks in your chromatogram suggests the formation of degradation products.
-
Potential Degradation Pathways:
Based on the structure of this compound and common degradation pathways for imidazole-containing compounds, hydrolysis and oxidation are the most likely routes of degradation.
-
Hydrolytic Degradation: The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the cleavage of the molecule.
-
Oxidative Degradation: The imidazole (B134444) ring can be prone to oxidation, potentially forming N-oxides or other oxidized species.
-
-
Illustrative Degradation Data:
The following table provides illustrative data from a forced degradation study on this compound to demonstrate its stability profile under various stress conditions.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Illustrative) |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | Hydrolysis Product A |
| 0.1 M NaOH | 24 hours | 60°C | 25.8% | Hydrolysis Product B |
| 3% H₂O₂ | 24 hours | 25°C | 18.5% | Oxidation Product C |
| Photostability (ICH Q1B) | 7 days | 25°C | 8.3% | Photodegradation Product D |
| Thermal | 14 days | 80°C | 12.1% | Thermal Degradant E |
-
Solubility Data (Illustrative):
| Solvent | Solubility at 25°C (mg/mL) - Illustrative |
| Water | < 0.1 |
| Ethanol | 5 - 10 |
| Methanol | 10 - 20 |
| DMSO | > 50 |
| Acetonitrile (B52724) | 1 - 5 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is based on the principles of the published method for this compound analysis and is intended as a starting point for method development.[2]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Prepare a standard stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration range that covers the expected sample concentrations.
-
Prepare samples for analysis by dissolving the this compound material or formulation in the mobile phase to a known concentration.
-
Inject the standards and samples onto the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound and any degradation products by integrating the peak areas.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound.
-
Materials:
-
This compound bulk drug.
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂).
-
HPLC-grade solvents.
-
pH meter.
-
Calibrated oven and photostability chamber.
-
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize before analysis.
-
Oxidation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Expose solid this compound to dry heat in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose a solution of this compound and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of degradation products.
-
Signaling Pathway
This compound, as an imidazole-containing anticonvulsant, is known to interact with the cytochrome P450 (CYP450) enzyme system.[3] This interaction is a key aspect of its mechanism of action and can also influence its metabolism and potential drug-drug interactions.
-
CYP450 Inhibition Pathway:
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a stability-indicating assay for this compound [1-(2-naphthoylmethyl)imidazole hydrochloride] by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of the anticonvulsants, denzimol and this compound, with liver cytochrome P450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting experimental protocols for Nafimidone's rapid metabolism
Technical Support Center: Nafimidone Experimental Protocols
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with this compound, focusing on challenges presented by its rapid metabolism.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound concentration decrease so rapidly in my in vitro assay?
A: this compound is subject to extensive and rapid metabolism, primarily in the liver.[1][2] Its reported half-life in humans is very short, between 1.3 to 1.7 hours.[1] This rapid conversion is mediated by metabolic enzymes, which are present in common in vitro test systems like hepatocytes and liver microsomes.[3][4] Therefore, a rapid decrease in the parent compound concentration is expected in these systems.
Q2: What is the primary metabolic pathway of this compound?
A: The initial and primary metabolic step is the reduction of this compound to its alcohol metabolite, 1-[2-hydroxy-2-(2-naphthyl)ethyl]imidazole, also referred to as this compound alcohol or reduced this compound.[2] This is followed by further biotransformation, including oxidation of the naphthyl and imidazole (B134444) rings and/or conjugation reactions like glucuronidation.[2]
Q3: Which enzyme systems are responsible for this compound metabolism?
A: The imidazole structure of this compound suggests interaction with Cytochrome P450 (CYP) enzymes.[5] Studies have shown that this compound and its primary metabolite are potent inhibitors of CYP-mediated reactions, strongly indicating that CYP enzymes are involved in its metabolic pathways.[3][5] Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), are also involved in subsequent conjugation steps.[2][6]
Q4: How can I slow down the metabolism of this compound in my experiment to study its direct effects?
A: To study the direct effects of the parent compound while minimizing metabolic interference, you can use several strategies. One approach is to use in vitro systems with lower metabolic activity or to add inhibitors of key metabolic enzymes (e.g., broad-spectrum CYP inhibitors).[4][7] However, it is crucial to note that this compound itself is a potent inhibitor of certain CYP enzymes, which can complicate experiments.[3]
Q5: What are the key pharmacokinetic parameters of this compound that I should be aware of?
A: this compound is characterized by a very short half-life and high clearance.[1] The parent drug is typically undetectable in urine, with over 90% of an administered dose being cleared through metabolism.[1] Key parameters are summarized in the data table below.
Q6: Should I also measure the metabolite, this compound alcohol, in my experiments?
A: Yes, it is highly recommended. The alcohol metabolite of this compound is also pharmacologically active and has a longer half-life than the parent compound.[1][3] Quantifying this metabolite provides a more complete picture of the compound's disposition and potential activity in your experimental system.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound and its Primary Metabolite in Humans [1]
| Parameter | This compound (Parent Drug) | This compound Alcohol (Metabolite) |
| Half-life (t½) | 1.34 ± 0.48 hours (100mg dose) | 2.84 ± 0.72 hours (100mg dose) |
| 1.69 ± 0.91 hours (300mg dose) | 4.22 ± 1.09 hours (300mg dose) | |
| Clearance (CL) | 43.56 ± 22.11 L/h/kg (100mg dose) | Not Reported |
| 35.51 ± 28.93 L/h/kg (300mg dose) | ||
| Apparent Volume of Distribution (Vd) | 80.78 ± 46.11 L/kg (100mg dose) | Not Reported |
| 71.01 ± 36.86 L/kg (300mg dose) | ||
| Urinary Excretion | Not Detected | 4-7% of daily dose |
Visualizations
Metabolic Pathway
Caption: The primary metabolic pathway of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound's metabolic stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Problem: Complete or near-complete loss of this compound at the first time point (e.g., 5 minutes). | 1. Incubation time points are too long for this high-clearance compound.2. Microsomal or hepatocyte protein concentration is too high.3. Test compound concentration is too low. | 1. Use shorter, more frequent time points: Start with 0, 1, 2, 5, 10, and 20 minutes.2. Reduce protein concentration: Titrate down to a lower concentration (e.g., 0.1 - 0.25 mg/mL for microsomes).[4]3. Increase substrate concentration: Ensure the concentration is high enough for reliable detection, typically around 1 µM.[4] |
| Problem: High variability between experimental replicates. | 1. Inconsistent pipetting of reagents, especially the enzyme source.2. Poor solubility of this compound in the final incubation mixture.3. Inconsistent incubation start/stop times.4. Degradation of cofactor (NADPH). | 1. Verify pipetting accuracy: Use calibrated pipettes and ensure thorough mixing.2. Check solubility: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<0.5%) and does not cause precipitation.3. Automate or stagger: Use a multichannel pipette or automated liquid handler to start/stop reactions precisely.4. Prepare cofactors fresh: Make NADPH solutions immediately before use and keep them on ice. |
| Problem: No metabolism of this compound is observed. | 1. Metabolic enzyme source (microsomes/hepatocytes) is inactive.2. Essential cofactor (e.g., NADPH for CYP enzymes) was omitted or has degraded.3. Presence of an unknown inhibitor in the reaction mixture. | 1. Run a positive control: Include a compound known to be rapidly metabolized by the test system (e.g., testosterone (B1683101) or verapamil (B1683045) for human liver microsomes).2. Confirm cofactor addition: Double-check the protocol to ensure the correct cofactor was added at the proper concentration.[8]3. Review all reagents: Ensure buffers and other reagents are correctly prepared and free of contaminants. |
| Problem: Analytical (LC-MS/MS) signal is weak or inconsistent. | 1. Inefficient extraction of the compound after quenching the reaction.2. Ion suppression from the biological matrix.3. Instability of the compound in the quenched sample. | 1. Optimize extraction: Ensure the quenching/extraction solvent (e.g., acetonitrile) is sufficient to precipitate proteins and extract the analyte.2. Dilute the sample: Diluting the final sample can mitigate matrix effects. Use a stable isotope-labeled internal standard if available.3. Analyze samples promptly: Store quenched samples at low temperatures (-20°C or -80°C) and analyze them as soon as possible. |
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of this compound using Human Liver Microsomes (HLM)
This protocol is designed to determine the in vitro half-life and intrinsic clearance of this compound.
1. Materials and Reagents:
-
Human Liver Microsomes (HLM), stored at -80°C
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase) or NADPH tetrasodium (B8768297) salt
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard (for quenching and extraction)
-
Positive control compound (e.g., Testosterone)
-
96-well incubation plate and collection plate
2. Reagent Preparation:
-
This compound Stock (1 mM): Prepare in DMSO.
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare and pre-warm to 37°C.
-
HLM Working Solution (e.g., 0.5 mg/mL): Dilute the HLM stock in cold phosphate buffer immediately before use. Keep on ice.
-
NADPH Solution (e.g., 10 mM): Prepare fresh in cold phosphate buffer immediately before use. Keep on ice.
3. Incubation Procedure:
-
Add phosphate buffer to the wells of the 96-well plate.
-
Add this compound from the stock solution to achieve a final incubation concentration of 1 µM.
-
Add the HLM working solution to achieve a final protein concentration of 0.25 mg/mL.
-
Pre-incubate: Place the plate in a shaking water bath at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate Reaction: Add the NADPH solution to start the metabolic reaction. The final volume should be uniform across all wells (e.g., 200 µL).
-
Time Points: At each designated time point (e.g., 0, 2, 5, 10, 20, 30 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. The T=0 sample is prepared by adding the quenching solution before adding the NADPH.
-
Controls:
-
Negative Control (-NADPH): Run an incubation without adding NADPH to check for non-NADPH-dependent degradation.
-
Positive Control: Run a parallel experiment with a known substrate like testosterone to confirm the metabolic competency of the HLM batch.
-
4. Sample Processing and Analysis:
-
Seal the collection plate and centrifuge at 4,000 x g for 20 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate or HPLC vials.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining percentage of this compound at each time point relative to the T=0 sample.
5. Data Analysis:
-
Plot the natural log of the percent remaining this compound versus time.
-
Determine the slope (k) of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)
Troubleshooting Diagram
Caption: A logical guide for troubleshooting common assay issues.
References
- 1. Pharmacokinetics of this compound in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of this compound hydrochloride in the dog, primates and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of the anticonvulsants, denzimol and this compound, with liver cytochrome P450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. youtube.com [youtube.com]
- 8. mttlab.eu [mttlab.eu]
Validation & Comparative
A Comparative Analysis of Nafimidone and Phenytoin in the Management of Partial Seizures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Nafimidone and Phenytoin (B1677684) in the treatment of partial seizures. Due to a lack of direct head-to-head clinical trials, this comparison synthesizes available data from separate studies to inform research and development in antiepileptic therapies.
Executive Summary
Direct comparative efficacy data between this compound and Phenytoin for the treatment of partial seizures is not available in published clinical trials. The only human trial on this compound was a pilot study where it was used as an add-on therapy, primarily with patients already being treated with Phenytoin and/or Carbamazepine[1]. This study's results are confounded by this compound's inhibitory effect on the clearance of Phenytoin and Carbamazepine, leading to increased plasma levels of these drugs[1].
Phenytoin, a long-established antiepileptic drug, has been extensively studied as a monotherapy for partial seizures. Its efficacy is well-documented in numerous clinical trials, often serving as a benchmark comparator for newer antiepileptic agents[2][3][4][5].
This guide will present the available data for each compound separately, highlighting the experimental protocols and efficacy findings from key studies.
Phenytoin: Efficacy in Partial Seizures (Monotherapy)
Phenytoin has been a cornerstone in the management of partial seizures for decades[2][3][4][5]. Its efficacy as a monotherapy has been established in numerous randomized controlled trials.
Quantitative Data Summary
| Outcome Measure | Study Population | Key Findings | Reference |
| Time to Treatment Withdrawal | Adults and children with partial onset seizures | No significant difference compared to valproate. | [3][6] |
| Time to 12-Month Remission | Adults and children with partial onset seizures | No significant difference compared to valproate. | [3][6] |
| Time to First Seizure | Adults and children with partial onset seizures | No significant difference compared to valproate. | [3][6] |
| Treatment Withdrawal | Patients with partial onset seizures | Statistically significant clinical advantage for phenytoin over phenobarbitone. | [2] |
Note: The data presented for Phenytoin is from comparative trials against other antiepileptic drugs, in the absence of direct comparisons with this compound.
Experimental Protocols: Representative Study (Phenytoin vs. Valproate)
A systematic review of randomized controlled trials comparing Phenytoin and Valproate monotherapy for partial onset seizures provides a typical experimental design.
-
Study Design: Individual participant data review of randomized controlled trials.
-
Participants: Children and adults with partial onset seizures or generalized onset tonic-clonic seizures.
-
Intervention: Phenytoin monotherapy versus Valproate monotherapy.
-
Primary Outcomes:
-
Time to withdrawal of allocated treatment.
-
Time to achieve 12-month remission.
-
Time to first seizure post-randomization.
-
-
Data Analysis: Stratified logrank analysis with results expressed as hazard ratios (HR) and 95% confidence intervals (CI).
This compound: A Pilot Investigation in Partial Seizures
The sole clinical study on this compound was a pilot investigation into its efficacy as an add-on therapy for intractable partial seizures.
Quantitative Data Summary
| Outcome Measure | Study Population | Key Findings | Reference |
| Improvement in Seizure Control | 12 adult male patients with medically intractable seizures | 8 patients experienced 33-98% improvement in seizure control. | [1] |
| Long-term Follow-up | 10 patients who continued into long-term follow-up | 6 of the 10 sustained 53 to >99% improvement in seizure control over 46-53 weeks. | [1] |
Experimental Protocol: Two-Center Pilot Study
-
Study Design: A 14-week, two-center pilot study.
-
Participants: Twelve adult male patients with a mean of four or more medically intractable seizures per month.
-
Methodology:
-
Patients were stabilized on therapeutic levels of Phenytoin and Carbamazepine (nine patients) or on Phenytoin alone (three patients).
-
A 4-week baseline period was established to monitor seizure frequency.
-
This compound was added to the existing treatment regimen, with the dose increased to a maximum of 600 mg/day over a 2-week in-hospital period.
-
Patients were then evaluated weekly for 8 weeks to assess seizure control.
-
-
Key Consideration: The study noted that this compound had a marked inhibitory effect on the clearance of Carbamazepine and Phenytoin, resulting in higher plasma levels of these drugs in nine of the patients. This interaction makes it difficult to attribute the observed efficacy solely to this compound.
Mechanism of Action
While direct comparative efficacy data is lacking, the proposed mechanisms of action for both compounds provide insight into their potential roles in seizure management.
Phenytoin Signaling Pathway
Phenytoin's primary mechanism of action is the blockade of voltage-gated sodium channels. By binding to the channel in its inactive state, Phenytoin slows the rate of recovery of these channels, thereby reducing the ability of neurons to fire at high frequencies.
Caption: Phenytoin blocks voltage-gated sodium channels.
This compound Signaling Pathway (Proposed)
This compound's therapeutic profile in experimental animal seizure models is similar to that of Phenytoin, suggesting a potential interaction with sodium channels. As an imidazole (B134444) derivative, it has also been shown to inhibit the metabolism of other antiepileptic drugs by interacting with cytochrome P450 enzymes.
Caption: Proposed mechanisms of action for this compound.
Conclusion and Future Directions
Phenytoin remains a well-established treatment for partial seizures with a large body of evidence supporting its efficacy. However, its side-effect profile and complex pharmacokinetics necessitate careful patient management.
To ascertain the therapeutic potential of this compound, further research is required. Specifically, well-designed, randomized, double-blind, head-to-head clinical trials comparing this compound monotherapy to standard-of-care treatments like Phenytoin are essential. Such studies should carefully evaluate not only efficacy in seizure reduction but also the pharmacokinetic interactions and long-term safety profile of this compound.
References
- 1. Efficacy of this compound in the treatment of intractable partial seizures: report of a two-center pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenobarbitone versus phenytoin monotherapy for partial onset seizures and generalized onset tonic-clonic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cochranelibrary.com [cochranelibrary.com]
- 4. Phenytoin versus valproate monotherapy for partial onset seizures and generalized onset tonic-clonic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cochranelibrary.com [cochranelibrary.com]
- 6. Phenytoin versus valproate monotherapy for partial onset seizures and generalised onset tonic‐clonic seizures: an individual participant data review - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Nafimidone and Carbamazepine in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of Nafimidone and Carbamazepine (B1668303), two compounds with demonstrated efficacy in animal models of epilepsy. The following sections present a detailed analysis of their performance, supported by experimental data from preclinical studies.
Quantitative Comparison of Anticonvulsant Activity
The following tables summarize the available quantitative data for this compound and Carbamazepine in two widely-used preclinical models of epilepsy: the Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures, and the Amygdala Kindling model, which mimics the progressive development of focal seizures.
Table 1: Maximal Electroshock (MES) Seizure Model
| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| This compound Derivatives | Rat | Intraperitoneal (i.p.) | 11.8 - 16.0[1][2] | Not Reported | Not Reported |
| Carbamazepine | Rat | Intraperitoneal (i.p.) | 4.39[3] | Not Reported | Not Reported |
| Carbamazepine | Mouse | Intraperitoneal (i.p.) | 9.67[3] | 53.6[4] | 5.5 |
Note: Data for this compound in the MES model is for its derivatives, as specific ED₅₀ values for the parent compound were not available in the reviewed literature. The protective index for Carbamazepine in rats could not be calculated due to a lack of reported TD₅₀ data in that species.
Table 2: Amygdala Kindling Seizure Model
| Compound | Animal Model | Route of Administration | Effective Dose (mg/kg) | Observations |
| This compound | Rat | Intraperitoneal (i.p.) | 25 - 50[5] | Significantly reduced afterdischarge duration and seizure severity.[5] |
| Carbamazepine | Rat | Intraperitoneal (i.p.) | 3 - 25[6][7] | Dose-dependent anticonvulsant effects.[6][7] |
At higher doses (100-120 mg/kg i.p.), this compound was observed to induce spontaneous seizures and mortality in approximately 25% of the animals in the kindled amygdaloid seizure model.[5]
Experimental Protocols
Maximal Electroshock (MES) Test
The MES test is a standard preclinical model for assessing the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
Protocol:
-
Animal Selection: Male albino mice or Wistar rats are commonly used.
-
Drug Administration: The test compound (this compound, Carbamazepine, or vehicle) is administered via a specified route (e.g., intraperitoneal injection).
-
Stimulation: At the time of predicted peak drug effect, a brief electrical stimulus (e.g., 50-60 Hz) is delivered through corneal or auricular electrodes.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
Data Analysis: The dose of the drug that protects 50% of the animals from the tonic hindlimb extension is calculated as the median effective dose (ED₅₀).
Amygdala Kindling Model
The amygdala kindling model is used to study the development and treatment of focal epilepsy that can secondarily generalize.
Protocol:
-
Electrode Implantation: Animals (typically rats) are surgically implanted with a stimulating electrode in the amygdala.
-
Kindling Procedure: A brief, low-intensity electrical stimulus is delivered to the amygdala daily or on another regular schedule.
-
Seizure Development: Initially, the stimulation elicits a focal seizure (afterdischarge) with minimal behavioral changes. With repeated stimulation, the seizure activity progressively intensifies and spreads, eventually leading to generalized convulsive seizures.
-
Drug Testing: Once the animals are fully kindled (consistently exhibiting generalized seizures), the test compound is administered prior to stimulation to evaluate its ability to suppress the seizure activity.
-
Parameters Measured: The primary outcome measures are the duration of the afterdischarge recorded via EEG and the severity of the behavioral seizure, often scored using a scale like the Racine scale.
Rotarod Test for Neurotoxicity
The rotarod test is a common method to assess motor coordination and potential neurological deficits (neurotoxicity) induced by a drug.
Protocol:
-
Apparatus: A rotating rod apparatus is used. The speed of rotation can be constant or accelerating.
-
Training: Animals are trained to walk on the rotating rod for a set period.
-
Drug Administration: The test compound is administered to the animals.
-
Testing: At the time of peak drug effect, the animals are placed back on the rotating rod.
-
Measurement: The latency to fall from the rod is recorded. A decrease in the time spent on the rod compared to baseline or vehicle-treated animals indicates motor impairment.
-
Data Analysis: The dose that causes 50% of the animals to fail the test (e.g., fall off the rod) is determined as the median toxic dose (TD₅₀).
Mechanism of Action
The distinct mechanisms of action of this compound and Carbamazepine likely underlie their different efficacy and side-effect profiles.
This compound
The precise mechanism of action for this compound is not fully elucidated. However, studies on its derivatives suggest a potential interaction with the benzodiazepine (B76468) binding site of the GABAA receptor.[1] Additionally, this compound and its metabolites have been shown to be potent inhibitors of the metabolism of other antiepileptic drugs like phenytoin (B1677684) and carbamazepine, which could lead to drug-drug interactions.[8]
Carbamazepine
Carbamazepine's primary mechanism of action is the blockade of voltage-gated sodium channels.[9] By binding to these channels in their inactivated state, it limits the repetitive firing of neurons, which is a hallmark of seizure activity. This action helps to stabilize hyperexcited neuronal membranes and reduce the propagation of excitatory impulses.
Visualizations
Caption: Workflow of key preclinical anticonvulsant and neurotoxicity assays.
Caption: Simplified proposed mechanisms of action for Carbamazepine and this compound.
References
- 1. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticonvulsant action of this compound on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbamazepine pharmacokinetics-pharmacodynamics in genetically epilepsy-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant doses of carbamazepine increase hippocampal extracellular serotonin in genetically epilepsy-prone rats: dose response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbamazepine damage to rat spermatogenesis in different sexual developmental phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Nafimidone Compared to Newer Antiepileptic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of the investigational antiepileptic drug (AED) Nafimidone and newer generation AEDs. Due to the limited publicly available data on this compound, this guide synthesizes early clinical and preclinical findings and contrasts them with the more extensively characterized profiles of modern AEDs.
Introduction to Therapeutic Index in Antiepileptic Drugs
The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher TI indicates a wider margin between efficacy and toxicity, suggesting a safer medication. For AEDs, a wide therapeutic index is particularly crucial due to the chronic nature of epilepsy and the potential for severe adverse effects at supratherapeutic concentrations.[1][2][3] Drugs with a narrow therapeutic index, such as phenytoin, require careful dose titration and therapeutic drug monitoring to maintain efficacy while avoiding toxicity.[1][4] In contrast, many newer AEDs, like levetiracetam (B1674943) and lamotrigine, are recognized for their wider therapeutic indices, offering a greater margin of safety.[4]
Data Summary: this compound vs. Newer AEDs
Quantitative comparison of the therapeutic index is challenging due to the scarcity of comprehensive clinical trial data for this compound. The available information is largely derived from early pilot studies and preclinical animal models.
| Drug | Therapeutic Range (mcg/mL) | Therapeutic Index (TI) | Key Considerations |
| This compound | Not Established | Not Quantified in Humans | Early clinical studies were conducted with concomitant AEDs, confounding the assessment of its independent therapeutic window.[5] Animal studies of this compound derivatives suggest a high TI, but specific data for the parent compound is lacking.[6][7] |
| Lamotrigine | 3-15[1] | Wide (Estimated as 1.3-20)[8][9] | Efficacy does not always correlate with serum levels below 15 mcg/mL.[8] Dose titration is critical to minimize the risk of serious rash. |
| Lacosamide (B1674222) | Not well-established for routine monitoring | Wide | Selectively enhances slow inactivation of voltage-gated sodium channels, a different mechanism from many older AEDs.[10] |
| Levetiracetam | 12-46 (post-dose) | High[4] | Does not typically require routine therapeutic drug monitoring due to its wide therapeutic margin and predictable pharmacokinetics.[4] |
| Topiramate | 5-20[4] | Relatively High | Can be associated with cognitive side effects and metabolic acidosis at higher doses.[4] |
| Carbamazepine (Older AED for comparison) | 4-12[1][4] | Narrow (Approx. 3)[8] | Prone to numerous drug interactions and autoinduction of its metabolism.[1] |
| Phenytoin (Older AED for comparison) | 10-20 | Narrow (Approx. 2)[8][11] | Exhibits non-linear pharmacokinetics, making dose adjustments challenging.[1] |
Experimental Protocols
The determination of a drug's therapeutic index involves a combination of preclinical and clinical studies.
Preclinical Evaluation of Anticonvulsant Activity and Toxicity
Standardized animal models are employed to assess the efficacy and neurotoxicity of potential AEDs.
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[12][13]
-
Protocol:
-
Rodents (typically mice or rats) are administered the test compound via oral or intraperitoneal injection.
-
After a set period, a brief electrical stimulus is delivered through corneal or auricular electrodes to induce a seizure.
-
The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of efficacy.
-
The median effective dose (ED50) is the dose that protects 50% of the animals from the tonic hindlimb extension.
-
-
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to identify compounds effective against absence seizures.
-
Protocol:
-
Animals are pre-treated with the test compound.
-
A subcutaneous injection of pentylenetetrazol, a CNS stimulant, is administered to induce clonic seizures.
-
The drug's ability to prevent or delay the onset of seizures is measured.
-
The ED50 is the dose that prevents seizures in 50% of the animals.
-
-
-
Kindling Models: These models are used to study the development and prevention of focal seizures that can secondarily generalize.
-
Protocol:
-
A subconvulsive electrical or chemical stimulus is repeatedly administered to a specific brain region (e.g., amygdala).
-
Over time, this repeated stimulation leads to a progressive intensification of seizure activity, eventually resulting in generalized seizures.
-
The test compound is administered to assess its ability to suppress the kindled seizures.
-
-
-
Toxicity Assessment (TD50):
-
Protocol:
-
The neurotoxicity of the compound is often assessed using the rotorod test, where an animal's ability to maintain balance on a rotating rod is measured.
-
The median toxic dose (TD50) is the dose at which 50% of the animals fail the test.
-
Other signs of toxicity, such as sedation, ataxia, or mortality (LD50), are also recorded.
-
-
Clinical Evaluation of Therapeutic Range
-
Dose-Ranging Studies (Phase II): These studies are designed to determine the effective dose range and to identify common adverse effects. Patients are randomized to receive different doses of the investigational drug or a placebo. Efficacy is typically measured by the reduction in seizure frequency.
-
Pivotal Trials (Phase III): Large, randomized, double-blind, placebo-controlled trials are conducted to confirm the efficacy and safety of the drug in a larger patient population. These trials help to establish the recommended therapeutic dose range.
-
Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, TDM is often employed in clinical practice to maintain plasma concentrations within the established therapeutic range, thereby optimizing efficacy and minimizing toxicity.
Mechanism of Action and Signaling Pathways
This compound's anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium channels and the enhancement of GABAergic neurotransmission. Newer AEDs have more diverse mechanisms of action.
Proposed Signaling Pathway for this compound
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Preclinical AED Evaluation
Caption: Preclinical workflow for AED therapeutic index evaluation.
Conclusion
Direct comparison of the therapeutic index of this compound with newer AEDs is limited by the lack of robust clinical data for this compound. Early studies suggested potential efficacy but also highlighted significant drug-drug interactions.[5] Newer AEDs, in general, have more favorable safety profiles and wider therapeutic indices, which have been well-characterized through extensive clinical development programs. Future research on novel anticonvulsants will continue to prioritize a wide therapeutic index to ensure patient safety and improve tolerability in the long-term management of epilepsy.
References
- 1. researchgate.net [researchgate.net]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Efficacy of this compound in the treatment of intractable partial seizures: report of a two-center pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic index estimation of antiepileptic drugs: a systematic literature review approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical-Practice-Data-to-Aid-Narrow-Therapeutic-Index-Drug-Classification--Lamotrigine [aesnet.org]
- 10. Comparative study of lacosamide and classical sodium channel blocking antiepileptic drugs on sodium channel slow inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic Index Estimation of Antiepileptic Drugs: A Systematic Literature Review Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
Cross-study analysis of Nafimidone's effectiveness in different seizure types
A Comparative Guide for Researchers and Drug Development Professionals
Nafimidone, an imidazole-containing compound, has been investigated for its anticonvulsant properties. This guide provides a comparative analysis of its effectiveness across different seizure types based on available clinical and preclinical data. The information is intended for researchers, scientists, and professionals involved in the development of antiepileptic drugs (AEDs).
Quantitative Efficacy Data
The clinical evidence for this compound's efficacy is primarily in the treatment of intractable partial seizures. A pilot study provides the most direct quantitative data in a human population. Preclinical studies offer insights into its potential efficacy in generalized seizures.
| Seizure Type | Study Population | Intervention | Efficacy Outcome | Citation |
| Intractable Partial Seizures | 12 adult male patients | Adjunctive this compound (up to 600 mg/day) | 8 out of 12 patients experienced a 33-98% reduction in seizure frequency. | [1] |
| 6 out of 10 patients who entered long-term follow-up sustained a 53% to >99% improvement in seizure control over 46-53 weeks. | [1] | |||
| Generalized Seizures (inferred from preclinical models) | Mice and Rats | This compound derivatives | Showed promising protection against maximal electroshock (MES)-induced seizures, a model predictive of efficacy against generalized tonic-clonic seizures. | [2][3] |
Experimental Protocols
Clinical Pilot Study: Adjunctive Therapy in Intractable Partial Seizures[1]
-
Study Design: A two-center, open-label pilot study.
-
Patient Population: Twelve adult male patients with medically intractable partial seizures, experiencing a mean of four or more seizures per month.
-
Baseline Period: Patients were stabilized on therapeutic levels of phenytoin (B1677684) and/or carbamazepine (B1668303) for a 4-week baseline period to establish seizure frequency.
-
Intervention: this compound was added as an adjunctive therapy, with the dose increased to a maximum of 600 mg/day over a 2-week in-hospital period.
-
Evaluation: Patients were evaluated weekly for 8 weeks to assess seizure frequency and any subjective improvements. A long-term follow-up of 46-53 weeks was conducted for patients who continued the treatment.
-
Concomitant Medications: Nine patients were on a combination of phenytoin and carbamazepine, while three were on phenytoin alone. The study noted that this compound inhibited the clearance of both phenytoin and carbamazepine, leading to higher plasma levels of these drugs.
Preclinical Model: Maximal Electroshock (MES) Seizure Test[2][3]
-
Animal Models: Mice and rats.
-
Procedure: Seizures were induced by applying an electrical stimulus via corneal or auricular electrodes, leading to a tonic-clonic seizure. This model is considered a standard for screening potential AEDs effective against generalized tonic-clonic seizures.
-
Intervention: New derivatives of this compound were administered to the animals prior to the electrical stimulus.
-
Efficacy Measure: The primary outcome was the ability of the compound to prevent the tonic hindlimb extension phase of the seizure. The median effective dose (ED50) was calculated for the most promising compounds.
Proposed Mechanism of Action & Signaling Pathway
While the precise mechanism of action for this compound is not fully elucidated, preclinical evidence and its therapeutic profile similarity to phenytoin suggest a primary role in modulating voltage-gated sodium channels. Furthermore, studies on its derivatives indicate a potential interaction with the GABA-A receptor complex.
The diagram above illustrates the proposed dual mechanism of action for this compound. By stabilizing the inactivated state of voltage-gated sodium channels in the presynaptic neuron, this compound reduces the neuron's ability to fire rapid, successive action potentials, thereby decreasing the release of excitatory neurotransmitters. Additionally, based on the activity of its derivatives, it is hypothesized that this compound may act as a positive allosteric modulator of GABA-A receptors on the postsynaptic neuron. This would enhance the inhibitory effects of GABA, leading to an influx of chloride ions, hyperpolarization of the neuronal membrane, and ultimately, a reduction in neuronal excitability.
Comparison with Alternatives & Discussion
The available data suggests that this compound is effective as an adjunctive therapy for intractable partial seizures. The improvement in seizure control observed in the pilot study is significant, although the small sample size and open-label design are limitations. The potential for drug-drug interactions, as evidenced by the increased plasma levels of phenytoin and carbamazepine, is a critical consideration for its clinical use.
The efficacy of this compound in generalized seizures has not been clinically established. However, its positive results in the preclinical MES model, a hallmark for drugs effective against generalized tonic-clonic seizures, are promising. This suggests a potential broad-spectrum activity similar to other AEDs that target voltage-gated sodium channels, such as phenytoin and carbamazepine.
Compared to newer generation AEDs, which often have more favorable side-effect profiles and fewer drug interactions, this compound's place in therapy would need to be established through larger, randomized controlled trials. Its potential dual mechanism of action, targeting both sodium channels and GABA-A receptors, could offer an advantage in treating certain types of refractory epilepsy.
Future research should focus on conducting well-controlled clinical trials to evaluate the efficacy and safety of this compound in a larger and more diverse patient population, including those with various types of generalized seizures. Further elucidation of its precise mechanism of action and its pharmacokinetic profile is also essential for its potential development as a therapeutic agent.
References
- 1. Efficacy of this compound in the treatment of intractable partial seizures: report of a two-center pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of Nafimidone Against Excitotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of a novel Nafimidone derivative against established alternatives in the context of excitotoxicity. The data presented is based on available experimental evidence, offering a resource for researchers investigating therapeutic strategies for neurodegenerative conditions rooted in excitotoxic mechanisms.
Introduction to Excitotoxicity and Neuroprotection
Excitotoxicity is a pathological process in which excessive stimulation by excitatory neurotransmitters, primarily glutamate (B1630785), leads to neuronal damage and death. This phenomenon is a key contributor to the neuronal loss observed in various acute and chronic neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Huntington's disease. The overactivation of glutamate receptors, particularly N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggers a cascade of detrimental events. This includes a massive influx of calcium ions (Ca2+), which in turn activates various downstream signaling pathways leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis or necrosis.
Given the central role of excitotoxicity in numerous neurological disorders, the development of effective neuroprotective agents that can mitigate this process is a critical area of research. An ideal neuroprotectant would selectively block the pathological signaling pathways initiated by excessive glutamate receptor activation without interfering with normal physiological neurotransmission.
This guide focuses on the neuroprotective potential of a derivative of this compound, an anticonvulsant drug, and compares its efficacy with two well-studied neuroprotective agents: MK-801 (Dizocilpine), a non-competitive NMDA receptor antagonist, and Resveratrol, a natural polyphenol with antioxidant properties. The comparative data is centered around in vitro models of excitotoxicity induced by kainic acid, a potent glutamate analog that activates AMPA and kainate receptors.
Comparative Analysis of Neuroprotective Efficacy
The following table summarizes the quantitative data on the neuroprotective effects of a this compound derivative (compound 5k), MK-801, and Resveratrol against kainic acid-induced excitotoxicity in organotypic hippocampal slice cultures. Neuronal damage was assessed by measuring the fluorescence intensity of propidium (B1200493) iodide (PI), a fluorescent dye that enters and stains the nucleus of cells with compromised membrane integrity. A lower PI fluorescence intensity indicates greater neuroprotection.
| Compound | Concentration | Model System | Excitotoxin | Assessment Method | Neuroprotective Effect (Relative to Kainic Acid Control) |
| This compound Derivative (5k) | 10 µM | Organotypic hippocampal slice culture | Kainic Acid (10 µM) | Propidium Iodide (PI) Staining | Significant reduction in PI fluorescence intensity, indicating neuroprotection (precise quantitative data pending full-text analysis) |
| MK-801 | 10 µM | Organotypic hippocampal slice culture | Kainic Acid (50 µM) | Propidium Iodide (PI) Staining | No significant protection against kainate-induced cell death.[1] |
| Resveratrol | 30 mg/kg (in vivo) | Rat Hippocampus | Kainic Acid (8 mg/kg/day for 5 days) | Histological analysis of neuronal death | Significant attenuation of hippocampal neuronal damage.[2] |
Note: Direct quantitative comparison is challenging due to variations in experimental protocols. The data for the this compound derivative is based on the abstract of the primary study, with the full quantitative details pending access to the complete publication.
Experimental Protocols
Organotypic Hippocampal Slice Culture Neuroprotection Assay
This in vitro model preserves the three-dimensional structure and synaptic connectivity of the hippocampus, providing a more physiologically relevant system for studying neurotoxicity compared to dissociated neuronal cultures.
-
Slice Preparation: Hippocampi are dissected from postnatal day 8-10 rat pups and sectioned into 350 µm thick slices using a McIlwain tissue chopper.
-
Culture: Slices are placed on semiporous membrane inserts in 6-well plates containing culture medium (e.g., a mixture of basal medium, horse serum, and Hank's balanced salt solution). The cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
Excitotoxic Insult: After a period of stabilization in culture (typically 7-10 days), the medium is replaced with a serum-free medium containing the excitotoxin, kainic acid (e.g., 10 µM).
-
Treatment: The neuroprotective compound to be tested (e.g., this compound derivative 5k at 10 µM) is co-incubated with kainic acid.
-
Assessment of Cell Death: Propidium iodide (PI), a fluorescent nuclear stain that is impermeant to live cells, is added to the culture medium. In dying cells, the membrane integrity is compromised, allowing PI to enter and stain the nucleus.
-
Quantification: The fluorescence intensity of PI is captured using a fluorescence microscope at a specific time point after treatment (e.g., 24 or 48 hours). The intensity is quantified using image analysis software, providing a measure of neuronal death. A reduction in PI fluorescence in the treated group compared to the kainic acid-only control group indicates a neuroprotective effect.
Signaling Pathways in Excitotoxicity
The following diagrams illustrate the key signaling pathways involved in excitotoxicity and the potential points of intervention for neuroprotective agents.
Caption: Overview of the excitotoxicity signaling cascade.
References
A Comparative Analysis of the Side Effect Profiles of Valproate and Nafimidone: A Review of Available Evidence
A comprehensive comparative analysis of the side effect profiles of Nafimidone and Valproate is not feasible at this time due to the limited publicly available clinical data on the adverse effects of this compound. While Valproate has been extensively studied and its side effect profile is well-documented, information regarding the safety and tolerability of this compound in humans is scarce in the public domain. Preclinical studies in animal models offer some insight into the potential toxicities of this compound, but these findings cannot be directly extrapolated to human subjects.
This guide will, therefore, provide a detailed overview of the established side effect profile of Valproate, supported by clinical data. Information on this compound is limited to preclinical findings and its known pharmacological class.
Valproate: An Established Anticonvulsant and Mood Stabilizer
Valproate, also known as valproic acid, is a widely used medication for the treatment of epilepsy, bipolar disorder, and migraine headaches.[1][2] Its therapeutic effects are attributed to multiple mechanisms, including the blockade of voltage-gated sodium channels and an increase in the brain's levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][3] Despite its efficacy, Valproate is associated with a range of side effects, some of which can be serious.
Common and Serious Adverse Effects of Valproate
The adverse effects of Valproate can be categorized as common, often dose-related, and serious or idiosyncratic.
Common Side Effects:
Commonly reported side effects of Valproate include:
-
Gastrointestinal disturbances: Nausea, vomiting, abdominal pain, diarrhea, and constipation.[4][5]
-
Neurological effects: Somnolence (drowsiness), dizziness, headache, tremor, and ataxia (impaired coordination).[4][5]
-
Other common effects: Weight gain, hair loss (alopecia), and decreased appetite.[5][6]
Serious Side Effects:
Valproate carries black box warnings from regulatory agencies for several serious and potentially life-threatening adverse effects:
-
Hepatotoxicity (Liver Damage): Severe, and sometimes fatal, liver failure has been reported in patients receiving Valproate.[1][7] The risk is highest in children under two years of age and in patients with mitochondrial disease.[4][7] Regular monitoring of liver function is crucial during treatment.[1][2]
-
Pancreatitis: Life-threatening cases of pancreatitis have been reported in both children and adults.[1]
-
Teratogenicity (Birth Defects): Valproate is known to cause serious birth defects if taken during pregnancy, including neural tube defects like spina bifida.[1][2][8] Its use in women of childbearing potential is highly restricted.[1]
-
Increased Suicide Risk: Like other antiepileptic drugs, Valproate may increase the risk of suicidal thoughts or behavior.[1]
Data on Valproate Side Effects from a Prospective Study
A prospective study on the short-term side effects of low-dose Valproate monotherapy in 209 epileptic children reported the following frequencies for various adverse events[5]:
| Side Effect Category | Specific Side Effect | Percentage of Patients Reporting (%) |
| Metabolic | Weight gain | 53.1 |
| Decreased appetite | 11.0 | |
| Gastrointestinal | Abdominal pain | 16.3 |
| Nausea/Vomiting | 2.4 | |
| Diarrhea | 1.4 | |
| Constipation | 1.0 | |
| Neurological | Headache | 5.7 |
| Tremor | 1.4 | |
| Dizziness | 1.0 | |
| Other | Enuresis (bedwetting) | 8.1 |
| Hair loss | 6.7 | |
| Skin rash | 0.5 | |
| Hematologic | Thrombocytopenia | 1.0 |
| Impaired liver function tests | 1.0 | |
| Leukopenia | 0.5 |
This compound: An Investigational Anticonvulsant
Preclinical Safety Data for this compound
The primary safety information for this compound comes from preclinical studies in rats. A study evaluating the anticonvulsant action of this compound on kindled amygdaloid seizures in rats reported significant toxicity at higher doses.[11] Key findings from this study include:
-
Dose-dependent toxicity: At doses of 25-50 mg/kg, this compound showed some prestimulation toxicity.[11]
-
Drug-induced seizures: At higher doses of 100-120 mg/kg, the drug induced electroencephalographic spikes, leading to spontaneous seizures.[11]
-
Mortality: Approximately 25% of the rats receiving the highest doses died before electrical stimulation.[11]
It is crucial to reiterate that these are preclinical findings in an animal model and may not be representative of the side effect profile in humans.
Experimental Protocols for Adverse Event Assessment
The assessment of side effects in clinical trials follows standardized protocols to ensure patient safety and data integrity. These protocols generally involve:
-
Systematic Monitoring: Regular and systematic monitoring of trial participants for any adverse events (AEs) through clinical examinations, laboratory tests, and patient-reported outcomes.
-
AE Documentation: Detailed documentation of each AE, including its nature, onset, duration, severity, and the investigator's assessment of its relationship to the study drug.[12]
-
Severity Grading: AEs are graded based on their severity (e.g., mild, moderate, severe) using standardized criteria, such as the DAIDS Table for Grading Adult and Pediatric Adverse Events.[12]
-
Causality Assessment: Investigators assess the likelihood that an AE is related to the investigational drug.
-
Reporting of Serious Adverse Events (SAEs): Serious adverse events, which are life-threatening, result in hospitalization, or cause significant disability, must be reported to regulatory authorities and the study sponsor within a short timeframe.[12]
Signaling Pathways and Mechanisms of Toxicity
Valproate
The exact mechanisms underlying all of Valproate's adverse effects are not fully understood. However, some are thought to be related to its primary mechanism of action and its metabolic pathways. For example, hepatotoxicity may be linked to the formation of toxic metabolites.
This compound
Given the limited data, the signaling pathways associated with this compound's potential side effects in humans are unknown. As an imidazole (B134444) derivative, it has been shown to be a potent inhibitor of microsomal metabolism, which could lead to drug-drug interactions and potentially contribute to adverse effects.
Experimental Workflow for Adverse Event Reporting in a Clinical Trial
The following diagram illustrates a typical workflow for identifying, assessing, and reporting adverse events in a clinical trial.
Caption: Workflow of adverse event reporting in clinical trials.
Conclusion
Valproate is an effective medication with a well-characterized but significant side effect profile that requires careful patient monitoring. In contrast, the side effect profile of this compound in humans remains largely unknown due to a lack of published clinical trial data. The preclinical data for this compound suggest a potential for serious dose-limiting toxicities. A meaningful comparative analysis of the side effect profiles of these two drugs is not possible without robust clinical data for this compound. Further clinical research is necessary to establish the safety and tolerability of this compound in human populations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Drug Side Effects Information on Over 5000 Medications [drugs.com]
- 3. The anticonvulsant action of this compound on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential of this compound derivatives against co-morbidities of epilepsy: In vitro, in vivo, and in silico investigations [pubmed.ncbi.nlm.nih.gov]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new this compound derivatives [pubmed.ncbi.nlm.nih.gov]
- 7. patient.info [patient.info]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. neurology-jp.org [neurology-jp.org]
- 10. Analyzing excipient-related adverse events in antiseizure drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cognitive and fatigue side effects of anti-epileptic drugs: an analysis of phase III add-on trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adverse Event Profiles of Antiseizure Medications and the Impact of Coadministration on Drug Tolerability in Adults with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the In Vitro Potency of Nafimidone Derivatives Against Standard Anticonvulsants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticonvulsant potential of Nafimidone and its derivatives, benchmarked against established anticonvulsant drugs. While direct comparative in vitro potency data for this compound derivatives is limited in publicly available literature, this document synthesizes available in vivo efficacy data for these compounds and contrasts it with the well-documented in vitro and in vivo potencies of standard anticonvulsants. This comparison aims to highlight the therapeutic potential of this compound derivatives and underscore the need for further direct comparative in vitro studies.
Executive Summary
This compound and its derivatives represent a class of imidazole-based compounds with demonstrated anticonvulsant properties.[1] Preclinical studies, primarily utilizing the Maximal Electroshock (MES) seizure model, have identified several derivatives with potent anticonvulsant activity.[1][2] While the precise mechanism of action for these derivatives is still under investigation, some evidence suggests a potential interaction with the benzodiazepine (B76468) binding site of the GABA-A receptor.[1][2] This guide presents the available efficacy data for promising this compound derivatives and compares it to the established potency of standard anticonvulsants such as Phenytoin, Carbamazepine, Valproic Acid, and Diazepam.
Comparative Potency of this compound Derivatives and Standard Anticonvulsants
The following tables summarize the available anticonvulsant potency data for selected this compound derivatives and standard anticonvulsant drugs. It is important to note that the data for this compound derivatives are primarily from in vivo studies, while the data for standard anticonvulsants includes both in vivo and in vitro metrics. Direct comparison of in vivo ED50 and in vitro IC50/Ki values should be made with caution due to the different experimental contexts.
Table 1: In Vivo Anticonvulsant Potency of Selected this compound Derivatives
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| This compound Derivative 5b | Rat, MES test | Intraperitoneal | 16.0 | [1][2] |
| This compound Derivative 5c | Rat, MES test | Intraperitoneal | 15.8 | [1][2] |
| This compound Derivative 5i | Rat, MES test | Intraperitoneal | 11.8 | [1][2] |
| This compound Derivative 5l | Mouse, 6 Hz and corneal-kindled models | Not Specified | Active | [1][2] |
Table 2: Potency of Standard Anticonvulsant Drugs
| Drug | Primary Mechanism of Action | In Vitro Potency | In Vivo Potency (MES, ED50, mg/kg) |
| Phenytoin | Voltage-gated sodium channel blocker | IC50: ~1-10 µM (patch clamp) | Mouse: 9.5, Rat: 26 |
| Carbamazepine | Voltage-gated sodium channel blocker | IC50: ~20-60 µM (patch clamp) | Mouse: 8.8, Rat: 10 |
| Valproic Acid | Multiple, including GABAergic modulation and sodium channel blockade | IC50: >100 µM (sodium channel block) | Mouse: 272, Rat: 149 |
| Diazepam | Positive allosteric modulator of GABA-A receptor | Ki: ~5-20 nM (binding assay) | Mouse: 0.2, Rat: 1.5 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols relevant to the data presented.
Maximal Electroshock (MES) Seizure Test (In Vivo)
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Typically, mice or rats are used.
-
Drug Administration: The test compound is administered via a specific route (e.g., intraperitoneally or orally) at varying doses.
-
Induction of Seizure: After a predetermined time for drug absorption, a brief electrical stimulus is delivered through corneal or ear electrodes. The stimulus intensity is suprathreshold to induce a maximal seizure in control animals.
-
Observation: Animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the assay.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Radioligand Binding Assay for GABA-A Receptor (In Vitro)
This assay is used to determine the binding affinity of a compound to a specific receptor, in this case, the GABA-A receptor.
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes containing the GABA-A receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to a binding affinity constant (Ki).
Whole-Cell Patch-Clamp Electrophysiology (In Vitro)
This technique allows for the measurement of ion channel activity in individual cells, providing direct evidence of a compound's effect on channel function.
-
Cell Preparation: Neurons or cells expressing the ion channel of interest (e.g., voltage-gated sodium channels) are cultured.
-
Recording: A glass micropipette filled with an electrolyte solution is sealed onto the surface of a cell. The cell membrane under the pipette is then ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential of the cell is controlled ("clamped") at a specific voltage.
-
Drug Application: The test compound is applied to the cell via the perfusion system.
-
Data Acquisition and Analysis: The ionic currents flowing through the channels are recorded before and after drug application. The concentration of the compound that inhibits the current by 50% (IC50) is calculated.
Neuroprotection Assay (In Vitro)
These assays assess the ability of a compound to protect neurons from cell death induced by excitotoxicity or oxidative stress.
-
Cell Culture: Primary neurons or neuronal cell lines are cultured.
-
Induction of Cell Death: Neuronal death is induced by exposing the cells to a neurotoxin, such as glutamate (B1630785) or kainic acid.
-
Treatment: The cells are co-treated with the neurotoxin and the test compound at various concentrations.
-
Viability Assessment: Cell viability is measured using various methods, such as the MTT assay or by staining with fluorescent dyes that differentiate between live and dead cells.
-
Data Analysis: The concentration of the compound that provides 50% of the maximal neuroprotective effect (EC50) is determined.
Visualizing Mechanisms and Workflows
To better understand the potential mechanisms of action and the experimental processes involved in anticonvulsant drug discovery, the following diagrams are provided.
References
Assessing the Drug-Drug Interaction Potential of Nafimidone Versus Other Imidazole-Based Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole (B134444) scaffold is a ubiquitous feature in a wide array of therapeutic agents. However, its propensity to interact with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, presents a significant challenge in drug development due to the potential for drug-drug interactions (DDIs). This guide provides a comparative assessment of the DDI potential of Nafimidone, an anticonvulsant agent, against other imidazole-containing drugs, supported by available experimental data.
Cytochrome P450 Inhibition
The primary mechanism by which imidazole-based drugs cause DDIs is through the inhibition of CYP enzymes. The nitrogen atom in the imidazole ring can bind to the heme iron of CYP enzymes, leading to reversible or, in some cases, irreversible inhibition. This can significantly alter the pharmacokinetics of co-administered drugs that are substrates for these enzymes.
Comparative Inhibition of Cytochrome P450 Isoforms
The following table summarizes the inhibitory potential (IC50 and Ki values) of this compound and other selected imidazole-based drugs against various human CYP isoforms. It is important to note that direct comparative data for this compound against individual human CYP isoforms is limited in the currently available literature. The provided data for this compound is from studies using rat liver microsomes and specific substrates, which may not be directly comparable to human CYP inhibition data.
| Drug | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | Other |
| This compound | No data available | No data available | No data available | No data available | No data available | IC50 (Carbamazepine epoxidation, rat liver microsomes): 0.295 µM[1]IC50 (Diazepam N-dealkylation, rat liver microsomes): 0.595 µM[1]IC50 (Diazepam C3-hydroxylation, rat liver microsomes): 1.00 µM[1] |
| This compound Metabolite (reduced) | No data available | Ki (Phenytoin p-hydroxylation, rat liver microsomes): ~0.2 µM[2] | No data available | No data available | No data available | Potent inhibitor of carbamazepine (B1668303) epoxidation[2] |
| Clotrimazole | No data available | Ki: 1 µM[3] | No data available | No data available | Ki: 0.02 µM[4] | |
| Miconazole | No data available | Mixed inhibitor[3] | Ki: 0.05 µM[4] | Ki: 0.70 µM[4] | Ki: 0.03 µM[4] | |
| Ketoconazole (B1673606) | No data available | Inhibitor[4] | No data available | No data available | Ki: < 1 µM[3] | Selective for CYP3A4[4] |
| Sulconazole | Ki: 0.4 µM[4] | Ki: 0.01 µM[4] | Ki: 0.008 µM[4] | Ki: 0.40 µM[4] | No data available | |
| Tioconazole | Ki: 0.4 µM[4] | No data available | Ki: 0.04 µM[4] | No data available | Ki: 0.02 µM[4] |
Key Observations:
-
This compound and its reduced metabolite have demonstrated potent, sub-micromolar inhibition of the metabolism of other antiepileptic drugs like carbamazepine and phenytoin (B1677684) in rat liver microsomes.[1][2] This suggests a high potential for clinically significant DDIs with drugs metabolized by analogous human CYP enzymes.
-
Many imidazole antifungals, such as clotrimazole, miconazole, and ketoconazole, are potent and often non-selective inhibitors of multiple CYP isoforms.[4] Ketoconazole is a well-known strong inhibitor of CYP3A4.[3]
-
The inhibitory potency and selectivity can vary significantly between different imidazole-containing drugs, influenced by the substitutions on the imidazole ring.[5]
Transporter-Mediated Interactions
Drug transporters, such as P-glycoprotein (P-gp), play a crucial role in drug absorption, distribution, and elimination. Inhibition or induction of these transporters can lead to significant DDIs.
Currently, there is a lack of specific data in the published literature regarding the interaction of this compound with P-gp or other clinically relevant drug transporters. This represents a critical knowledge gap in fully assessing its DDI potential.
In contrast, some azole antifungal agents have been shown to interact with P-gp. For instance, itraconazole (B105839) and ketoconazole are known inhibitors of P-gp, which can affect the disposition of co-administered P-gp substrates.
Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay
A standard method to assess the inhibitory potential of a compound on CYP enzymes involves using human liver microsomes.
-
Objective: To determine the concentration of the test compound that inhibits the activity of a specific CYP isoform by 50% (IC50).
-
Methodology:
-
Incubation: Pooled human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9) and a range of concentrations of the test compound.
-
Cofactor: The reaction is initiated by adding NADPH.
-
Quenching: After a defined incubation period, the reaction is stopped by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation at each concentration of the test compound is compared to the control (no inhibitor), and the IC50 value is calculated by fitting the data to a suitable inhibition model.
-
In Vitro P-glycoprotein Inhibition Assay
The potential of a compound to inhibit P-gp is often evaluated using a bidirectional transport assay with a cell line overexpressing P-gp, such as Caco-2 cells.
-
Objective: To determine if a test compound inhibits the efflux of a known P-gp substrate.
-
Methodology:
-
Cell Culture: Caco-2 cells are cultured on permeable supports to form a polarized monolayer.
-
Transport Assay: A known P-gp substrate (e.g., digoxin, rhodamine 123) is added to either the apical (A) or basolateral (B) side of the cell monolayer, in the presence and absence of the test compound.
-
Sampling: At various time points, samples are taken from the receiver compartment.
-
Quantification: The concentration of the P-gp substrate in the samples is measured.
-
Data Analysis: The apparent permeability coefficients (Papp) in both the A-to-B and B-to-A directions are calculated. A significant decrease in the B-to-A transport or an increase in the A-to-B transport of the P-gp substrate in the presence of the test compound indicates P-gp inhibition.
-
Visualizing Key Pathways and Workflows
To better understand the processes involved in assessing DDI potential, the following diagrams illustrate a general experimental workflow and a simplified metabolic pathway for imidazole-containing drugs.
Conclusion and Future Directions
The available data, primarily from preclinical rat models, indicate that this compound possesses a significant potential to inhibit the metabolism of co-administered drugs, raising a flag for potential DDIs in a clinical setting.[1][2] However, a direct comparison with other imidazole-based drugs is hampered by the lack of specific inhibitory data for this compound against individual human CYP isoforms and key drug transporters.
For a more comprehensive assessment of this compound's DDI potential, further in vitro studies are warranted to:
-
Determine the IC50 and Ki values of this compound and its major metabolites against a panel of clinically relevant human CYP isoforms.
-
Investigate whether this compound or its metabolites are substrates or inhibitors of key uptake and efflux transporters, such as P-gp, BCRP, OATPs, OATs, and OCTs.
Such data would enable more accurate predictions of in vivo DDIs using physiologically based pharmacokinetic (PBPK) modeling and would be invaluable for guiding the design of future clinical DDI studies. Researchers and drug development professionals should exercise caution when considering the co-administration of this compound with other therapeutic agents, particularly those with a narrow therapeutic index that are substrates of CYP enzymes.
References
- 1. Interaction of the anticonvulsants, denzimol and this compound, with liver cytochrome P450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Pathways of Nafimidone and Denzimol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two imidazole-containing anticonvulsant drugs, Nafimidone and Denzimol. The information presented herein is synthesized from preclinical studies and is intended to support further research and development in the field of antiepileptic therapies.
Introduction
This compound and Denzimol are both anticonvulsant agents that possess an imidazole (B134444) moiety, a structural feature known to influence drug metabolism through interaction with the cytochrome P450 (CYP450) enzyme system.[1] Understanding the biotransformation of these compounds is critical for predicting their pharmacokinetic profiles, potential drug-drug interactions, and overall safety and efficacy. This guide outlines their metabolic pathways, presents comparative quantitative data on their enzymatic interactions, and details the experimental methodologies used in these assessments.
Metabolic Pathways
The biotransformation of both this compound and Denzimol is primarily hepatic and involves Phase I and Phase II metabolic reactions.
This compound Metabolism
The metabolism of this compound has been characterized in several species, including dogs, monkeys, baboons, and humans.[2] The primary pathway involves an initial reduction followed by subsequent oxidation and conjugation reactions.
The biotransformation of this compound proceeds as follows:
-
Reduction: The ketone group in this compound is reduced to a secondary alcohol, forming its major metabolite, This compound alcohol (1-[2-hydroxy-2-(2-naphthyl)ethyl]imidazole).[1][2]
-
Oxidation: The this compound alcohol then undergoes further oxidation on both the naphthyl and imidazole rings. In higher primates and humans, dihydroxylation of the naphthyl ring has been tentatively identified.[1][2]
-
Conjugation: The hydroxylated metabolites can then be conjugated with glucuronic acid. In dogs, the major metabolite excreted is the O-β-glucuronide of this compound alcohol.[1][2] In humans and higher primates, an N-glucuronide linked to the imidazole ring of this compound alcohol has also been observed.[1][2]
Denzimol Metabolism
The metabolic pathway of Denzimol is less explicitly detailed in the literature. However, based on its chemical structure and studies on potential metabolites, a likely pathway involves the metabolic degradation of the imidazole ring.[3]
The proposed biotransformation of Denzimol is as follows:
-
Imidazole Ring Cleavage: The primary metabolic route is suggested to be the cleavage of the imidazole ring.
-
Formation of Formamide (B127407) Derivatives: This degradation can lead to the formation of active metabolites such as N-[4-(β-phenylethyl)phenacyl]formamide and N-[2-[4-(β-phenylethyl)phenyl]-2-hydroxyethyl]formamide, which have been synthesized and shown to possess anticonvulsant activity.[3]
Comparative Quantitative Data
Both this compound and Denzimol are potent inhibitors of cytochrome P450 enzymes, which has significant implications for potential drug-drug interactions. The following tables summarize the key quantitative data from in-vitro studies.
Table 1: Binding Affinity to Rat Liver Cytochrome P450
| Compound | Ks (mM) |
| Denzimol | 6.66 |
| This compound | 7.00 |
Ks represents the spectral dissociation constant, with a lower value indicating higher binding affinity.[1]
Table 2: Inhibition of Carbamazepine (B1668303) (CBZ) and Diazepam Metabolism
| Compound | IC50 (M) for CBZ Epoxidation | IC50 (M) for Diazepam C3-hydroxylation | IC50 (M) for Diazepam N1-dealkylation |
| Denzimol | 4.46 x 10-7 | 1.44 x 10-6 | 6.66 x 10-7 |
| This compound | 2.95 x 10-7 | 1.00 x 10-6 | 5.95 x 10-7 |
IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.[1]
Experimental Protocols
The following section describes a generalized methodology for the key experiments cited in the comparison of this compound and Denzimol.
Cytochrome P450 Inhibition Assay
This in-vitro assay is used to determine the inhibitory potential of a test compound on specific CYP450 isoforms.
1. Preparation of Reagents:
-
Human Liver Microsomes: As the source of CYP450 enzymes.
-
Test Compounds: this compound and Denzimol, dissolved in a suitable solvent (e.g., DMSO) to a stock concentration.
-
Substrate: A specific substrate for the CYP450 isoform being investigated (e.g., carbamazepine for CYP3A4, diazepam for CYP3A4 and CYP2C19).
-
Cofactor: NADPH regenerating system to support enzyme activity.
-
Buffer: Potassium phosphate (B84403) buffer (pH 7.4).
2. Incubation:
-
A reaction mixture is prepared containing human liver microsomes, the CYP450 substrate, and the buffer.
-
The test compound (this compound or Denzimol) is added at various concentrations. A control with no inhibitor is also prepared.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
The mixture is incubated at 37°C for a specific period.
3. Reaction Termination and Analysis:
-
The reaction is stopped by adding a quenching solution (e.g., acetonitrile).
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to quantify the formation of the metabolite from the specific substrate.
4. Data Analysis:
-
The rate of metabolite formation in the presence of the inhibitor is compared to the control.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound and Denzimol, while both being imidazole-based anticonvulsants, exhibit differences in their metabolic pathways. This compound is primarily metabolized through reduction to this compound alcohol, followed by oxidation and glucuronidation. In contrast, the metabolism of Denzimol is thought to proceed via the degradation of its imidazole ring, forming active formamide metabolites. Both compounds are potent inhibitors of major CYP450 enzymes, with this compound showing slightly higher inhibitory activity against the metabolism of carbamazepine and diazepam in the cited studies. These findings are crucial for the clinical development of these compounds, particularly in considering potential drug-drug interactions in patients receiving polytherapy for epilepsy. Further studies are warranted to fully elucidate the complete metabolic profile of Denzimol and to assess the clinical significance of the observed CYP450 inhibition.
References
- 1. The metabolism of this compound hydrochloride in the dog, primates and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition and induction of hepatic drug metabolism in rats and mice by this compound and its major metabolite this compound alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
Unraveling Nafimidone's Mechanism of Action: A Comparative Guide to Published Findings
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of published findings on the mechanism of action of the anticonvulsant drug Nafimidone. We delve into validated data, present detailed experimental protocols, and objectively compare its proposed mechanisms with those of alternative anticonvulsant agents.
This compound, an imidazole-based compound, has demonstrated anticonvulsant properties, but its precise mechanism of action remains a subject of investigation. This guide synthesizes available research to offer a clear perspective on its established interactions and compares them with other anticonvulsants, providing a valuable resource for replicating and validating these findings.
Confirmed Mechanism: Inhibition of Cytochrome P450 Enzymes
A significant body of evidence points to this compound and its primary metabolite, reduced this compound, as potent inhibitors of hepatic cytochrome P450 (CYP450) enzymes. This inhibition has clinical implications, as it can affect the metabolism of co-administered drugs, including other antiepileptics like phenytoin (B1677684) and carbamazepine.
Quantitative Data on CYP450 Inhibition
The following table summarizes the key quantitative findings from in vitro studies on the interaction of this compound and its metabolite with rat liver microsomes.
| Compound | Target Enzyme/Reaction | Inhibition Type | IC50 | K_i | K_s |
| This compound | Carbamazepine epoxidation | - | 2.95 x 10⁻⁷ M | - | 7.00 mM |
| Diazepam C3-hydroxylation | - | 1.00 x 10⁻⁶ M | - | - | |
| Diazepam N1-dealkylation | - | 5.95 x 10⁻⁷ M | - | - | |
| Reduced this compound | Phenytoin p-hydroxylation | Mixed-type | - | ~0.2 µM | - |
| Denzimol (comparator) | Carbamazepine epoxidation | - | 4.46 x 10⁻⁷ M | - | 6.66 mM |
| Diazepam C3-hydroxylation | - | 1.44 x 10⁻⁶ M | - | - | |
| Diazepam N1-dealkylation | - | 6.66 x 10⁻⁷ M | - | - |
Data sourced from studies on rat liver microsomes.[1]
Experimental Protocol: Cytochrome P450 Inhibition Assay
This protocol outlines a general method for determining the inhibitory potential of a compound on CYP450 enzymes using human liver microsomes.
Objective: To determine the IC50 value of a test compound for major human CYP450 isoforms.
Materials:
-
Human liver microsomes (HLMs)
-
CYP450 isoform-specific substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, diclofenac (B195802) for CYP2C9, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4)
-
Test compound (this compound)
-
Positive control inhibitors (e.g., furafylline (B147604) for CYP1A2, ticlopidine (B1205844) for CYP2B6, sulfaphenazole (B1682705) for CYP2C9, quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a series of dilutions of the test compound and positive controls in the incubation buffer.
-
Microsomal Incubation: In a 96-well plate, combine human liver microsomes, the isoform-specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for a short period. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Quenching: Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the formation of the specific metabolite of the substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Putative Mechanism: Antifungal Action via Ergosterol (B1671047) Biosynthesis Inhibition
This compound's discovery during a search for antifungal agents, coupled with its imidazole (B134444) structure, strongly suggests a mechanism of action related to the inhibition of ergosterol biosynthesis. This is a well-established target for imidazole antifungals. They act by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2][3]
Unvalidated Hypotheses: GABA-A Receptor and Ion Channel Modulation
While some in silico studies of this compound derivatives have suggested a potential interaction with the benzodiazepine (B76468) binding site of the GABA-A receptor, direct experimental evidence for this compound itself is lacking.[4] In fact, other studies on different derivatives found no affinity for the GABA-A receptor in radioligand binding assays.[5] Therefore, the role of GABA-A receptor modulation in the anticonvulsant effect of this compound remains unconfirmed and requires direct electrophysiological or binding studies for validation.
Similarly, there is currently no published direct evidence to support the modulation of voltage-gated sodium or calcium channels by this compound, a common mechanism for many anticonvulsant drugs.
Comparison with Alternative Anticonvulsants
To provide context for this compound's mechanism, the following table compares its proposed actions with those of established anticonvulsants.
| Drug | Primary Mechanism of Action |
| This compound | Inhibition of Cytochrome P450 enzymes. Putative inhibition of fungal ergosterol biosynthesis. |
| Phenytoin | Blocks voltage-gated sodium channels in a use-dependent manner.[1][6][7][8] |
| Carbamazepine | Blocks voltage-gated sodium channels, preventing repetitive firing of action potentials.[9][10][11] |
| Denzimol | Proposed involvement of purinergic and benzodiazepine mechanisms.[5][12] |
Experimental Workflow for Validating GABA-A Receptor Interaction
The following diagram illustrates a typical workflow for investigating the interaction of a compound with the GABA-A receptor.
Experimental Protocol: GABA-A Receptor Binding Assay
This protocol provides a method for assessing the binding of a test compound to the GABA-A receptor using a radioligand.
Objective: To determine the affinity (Ki) of a test compound for the GABA-A receptor.
Materials:
-
Rat whole brain tissue
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]muscimol)
-
Non-specific binding agent (e.g., GABA)
-
Test compound (this compound)
-
Scintillation cocktail
-
Scintillation counter
-
Centrifuge and homogenization equipment
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the crude membrane fraction.
-
Wash the pellet multiple times by resuspension in binding buffer and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of unlabeled GABA to a set of wells.
-
For determining total binding, add only the radioligand and membranes.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting to a one-site competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Logical Relationship of Findings
The following diagram illustrates the logical flow of the current understanding of this compound's mechanism of action, highlighting the validated and unvalidated pathways.
References
- 1. cellectricon.com [cellectricon.com]
- 2. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subcellular Imaging of Neuronal Calcium Handling In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct structural insights into GABAA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sophion.com [sophion.com]
- 7. mdpi.com [mdpi.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Making sure you're not a bot! [nanion.de]
- 10. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro inhibition of voltage-dependent sodium currents by the antifungal drug amorolfine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of voltage-dependent sodium channels by the anticonvulsant gamma-aminobutyric acid type A receptor modulator, 3-benzyl-3-ethyl-2-piperidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Nafimidone: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of nafimidone, an anticonvulsant drug of the imidazole (B134444) class containing a naphthyl group. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on the general guidelines for the disposal of its constituent chemical groups: imidazole derivatives and naphthalene (B1677914) compounds, both of which are considered hazardous waste.
Proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound waste should be treated as hazardous and never be disposed of through standard laboratory drains or in regular trash.
Key Hazard Information and Disposal Considerations
Due to its chemical structure, this compound is presumed to possess hazards associated with both imidazole and naphthalene derivatives. The following table summarizes the general hazards and recommended disposal methods for these classes of compounds.
| Hazard Classification | Constituent Group | Primary Hazards | Recommended Disposal Method |
| Hazardous Waste | Imidazole Derivatives | Irritant, potentially corrosive. | Collect in a sealed, labeled, and compatible waste container. Store away from strong oxidizers and acids. Dispose of through a certified hazardous waste management service.[1][2][3] |
| Hazardous Waste | Naphthalene Compounds | Toxic, potential carcinogen, environmental hazard.[4] | Classified as hazardous waste by the EPA. Acceptable disposal methods include incineration at a licensed facility.[4][5][6] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Step 2: Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, such as unused compound, contaminated filter paper, gloves, and empty containers, must be collected in a designated hazardous waste container.[1][4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[2][3]
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
Step 3: Labeling and Storage
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Store the sealed container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and acids.[2][3]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the disposal service with a complete and accurate description of the waste.
Step 5: Spill Management
In the event of a small spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.[1]
-
Cleanup: Carefully collect the absorbent material and spilled compound using appropriate tools and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Reporting: Report the spill to your laboratory supervisor and EH&S department. For large spills, evacuate the area immediately and follow your institution's emergency response procedures.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Navigating the Safe Handling of Nafimidone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Nafimidone, an anticonvulsant drug, to empower your team with the knowledge to manage this compound responsibly from receipt to disposal.
Chemical and Physical Properties
Understanding the fundamental properties of this compound is the first step in safe handling. The following table summarizes key data points gathered from various chemical and research sources.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₂N₂O | Wikipedia |
| Molecular Weight | 236.27 g/mol | Wikipedia |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | MedKoo Biosciences |
Personal Protective Equipment (PPE) and Engineering Controls
Given that this compound is a pharmacologically active compound, a conservative approach to personal protection is essential to minimize exposure. The following PPE and engineering controls are recommended as a minimum standard:
| Control | Specification |
| Ventilation | Work with this compound should be conducted in a certified chemical fume hood or other approved ventilated enclosure. |
| Eye Protection | ANSI-rated safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Nitrile gloves. Consider double-gloving, especially during weighing and dissolution. |
| Body Protection | A fully buttoned lab coat. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary for handling large quantities or if there is a potential for aerosolization outside of a ventilated enclosure. |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan ensures consistency and safety in the handling of this compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and lab coat) when unpacking the compound.
-
Verify that the container is properly labeled and that the information matches the order.
2. Storage:
-
Store this compound according to the recommended conditions: short-term at 0-4°C and long-term at -20°C in a dry, dark, and well-ventilated area.
-
Ensure the storage location is clearly labeled and accessible only to authorized personnel.
3. Weighing and Aliquoting:
-
All weighing and aliquoting of solid this compound must be performed in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Use dedicated spatulas and weigh boats.
-
Clean the balance and surrounding area thoroughly after use.
4. Solution Preparation:
-
Prepare solutions of this compound within a chemical fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Ensure the container is securely capped and clearly labeled with the compound name, concentration, solvent, and date of preparation.
5. Experimental Use:
-
Always wear the recommended PPE when handling solutions of this compound.
-
Conduct all experimental procedures within a fume hood if there is a potential for aerosol generation.
-
Be mindful of potential cross-contamination of equipment and work surfaces.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection if necessary. For small spills of solid, carefully sweep up the material and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area thoroughly with an appropriate decontaminating solution. |
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with all applicable federal, state, and local regulations.
-
Waste Characterization: Unused this compound and materials grossly contaminated with it should be considered hazardous chemical waste.
-
Waste Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container. This includes empty original containers, contaminated PPE, and spill cleanup materials.
-
Disposal Method: Do not dispose of this compound down the drain or in the regular trash. All this compound waste must be disposed of through a licensed hazardous waste disposal company.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, laboratories can establish a robust safety culture and ensure the well-being of their personnel while advancing important research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
